4-Benzyl-2-hydroxymorpholin-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-hydroxymorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSEMPCDRYWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433133 | |
| Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287930-73-8 | |
| Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW732HYZ43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Benzyl-2-hydroxymorpholin-3-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2-hydroxymorpholin-3-one is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of the potent and selective NK1 receptor antagonist, Aprepitant, which is widely used as an antiemetic for chemotherapy-induced nausea and vomiting.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to this compound, catering to the needs of researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of a morpholine ring substituted with a benzyl group at the 4-position and a hydroxyl group at the 2-position, adjacent to a carbonyl group at the 3-position.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-hydroxy-4-(phenylmethyl)-3-morpholinone, benzyl lactam lactol | [5] |
| CAS Number | 287930-73-8 | [6] |
| Molecular Formula | C₁₁H₁₃NO₃ | [5] |
| Molecular Weight | 207.23 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [4][6] |
| Melting Point | 134-138 °C | [2] |
| Boiling Point | 441.7 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.292 g/cm³ (Predicted) | [7] |
| pKa | 11.00 ± 0.20 (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Table 2: Spectroscopic and Computational Data Identifiers
| Identifier | Value | Reference(s) |
| Canonical SMILES | C1COC(C(=O)N1CC2=CC=CC=C2)O | [5] |
| InChI | InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2 | [5] |
| InChI Key | CAGSEMPCDRYWFN-UHFFFAOYSA-N | [5] |
| MDL Number | MFCD07776435 | [3] |
Experimental Protocols
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the cyclization reaction between N-benzylethanolamine and glyoxylic acid.[8]
Materials:
-
N-benzylethanolamine
-
Glyoxylic acid (50% aqueous solution)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
To a suitable reaction flask, add a 50% aqueous solution of glyoxylic acid and tetrahydrofuran.
-
Heat the mixture to reflux.
-
Slowly add a solution of N-benzylethanolamine in tetrahydrofuran to the refluxing mixture.
-
Maintain the reaction at reflux for 10-20 hours.
-
After the reaction is complete, remove the tetrahydrofuran by distillation under normal pressure to obtain the crude product.
-
The crude product is then purified by recrystallization from ethanol.[8]
-
The resulting solid is washed with ice water and dried to yield 4-benzyl-2-hydroxy-morpholin-3-one as a light-yellow crystalline solid.[2]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet or AB quartet for the benzylic methylene protons, and signals for the morpholine ring protons, including the proton at the hydroxyl-bearing carbon.
-
¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the carbons of the morpholine ring.
Infrared (IR) Spectroscopy:
-
Characteristic peaks would be expected for the O-H stretch (broad, around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-O stretches.
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the molecular weight (207.23 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the morpholine ring.
Biological Activity and Toxicology
Currently, there is a significant lack of publicly available data on the intrinsic biological activity, mechanism of action, and specific signaling pathways associated with this compound itself. Its primary and well-documented role is that of a synthetic precursor to Aprepitant.[10][11] As a member of the broader class of morpholinone derivatives, it is plausible that it could possess some enzyme inhibitory properties, but this has not been experimentally verified in published literature.[4]
Toxicology: Limited safety data suggests that this compound may cause skin and eye irritation.[4] Due to the absence of comprehensive toxicological studies, it is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[4]
Conclusion
This compound is a compound of considerable interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the antiemetic drug Aprepitant. This guide has summarized its key chemical and physical properties and provided a detailed protocol for its synthesis. While the direct biological activity and a comprehensive toxicological profile of this intermediate remain to be elucidated, its importance in the pharmaceutical manufacturing landscape is firmly established. Further research into the pharmacological properties of this and related morpholinone derivatives could potentially unveil novel therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]
- 4. guidechem.com [guidechem.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. This compound | 287930-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. CAS No.287930-73-8,4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE Suppliers [lookchem.com]
- 8. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 9. 287930-73-8|this compound|BLD Pharm [bldpharm.com]
- 10. guidechem.com [guidechem.com]
- 11. nbinno.com [nbinno.com]
Elucidating the Structure of 4-Benzyl-2-hydroxymorpholin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one
The synthesis of this compound is well-documented and can be achieved through a cyclization reaction. A common and efficient method involves the reaction of N-benzylethanolamine with glyoxylic acid.[1]
Experimental Protocol: Synthesis
A solution of N-benzylethanolamine in tetrahydrofuran (THF) is added dropwise to a refluxing solution of a 50% aqueous solution of glyoxylic acid and THF.[2] After the reaction is complete, the THF is removed by rotary evaporation. The residue is then treated with water and cooled in an ice bath to induce crystallization. The resulting solid is collected by filtration, washed with cold water, and dried to yield 4-benzyl-2-hydroxy-morpholin-3-one as a pale yellow solid.[2]
Physicochemical Properties
The synthesized compound is a white to off-white crystalline solid.[3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Melting Point | 132-136 °C | [2] |
| Appearance | White to off-white powder/crystal | [3] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted spectroscopic data for the target molecule.
Disclaimer: The following spectroscopic data is predicted based on the known chemical structure and established principles of spectroscopy. It is intended for illustrative and guidance purposes in the absence of publicly available experimental data.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group and the morpholinone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.0 | Singlet | 1H | C2-H (methine) |
| ~ 4.6 | Singlet | 2H | Benzyl CH₂ |
| ~ 3.8-4.0 | Multiplet | 2H | C5-H (methylene) |
| ~ 3.2-3.4 | Multiplet | 2H | C6-H (methylene) |
| ~ 3.0 | Broad Singlet | 1H | OH |
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (C3) |
| ~ 137 | Quaternary aromatic C |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 85 | C-OH (C2) |
| ~ 65 | O-CH₂ (C5) |
| ~ 50 | N-CH₂ (Benzyl) |
| ~ 48 | N-CH₂ (C6) |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, Broad | O-H stretch (hydroxyl) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2900 | Medium | Aliphatic C-H stretch |
| ~ 1680 | Strong | C=O stretch (amide) |
| ~ 1490, 1450 | Medium | Aromatic C=C stretch |
| ~ 1100 | Strong | C-O stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data below is based on common fragmentation pathways for similar structures.
| m/z | Predicted Fragment Ion |
| 207 | [M]⁺ (Molecular Ion) |
| 178 | [M - CHO]⁺ |
| 116 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualizations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its structure elucidation.
Caption: Molecular structure of this compound.
Caption: Workflow for the structure elucidation of this compound.
References
An In-depth Technical Guide to 4-Benzyl-2-hydroxymorpholin-3-one (CAS: 287930-73-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2-hydroxymorpholin-3-one is a pivotal pharmaceutical intermediate in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Aprepitant, and its water-soluble prodrug, Fosaprepitant.[1][2][3][4] These drugs are instrumental in the management of chemotherapy-induced nausea and vomiting (CINV), providing significant therapeutic benefit to cancer patients.[1][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its role in the broader context of NK1 receptor antagonism.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| CAS Number | 287930-73-8 | [6] |
| Molecular Formula | C₁₁H₁₃NO₃ | [6][7] |
| Molecular Weight | 207.23 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 134-138 °C | [9] |
| Purity | ≥98.0% (GC) | [6] |
| Synonyms | 4-Benzyl-2-hydroxy-morpholin-3-on, 2-Hydroxy-4-(phenylmethyl)-3-morpholinone | [8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [9] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A prominent and efficient method involves a two-step process starting from benzaldehyde and ethanolamine, as detailed in Chinese patent CN110483436B.[10]
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the two-step synthesis process.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN110483436B.[10]
Step 1: Synthesis of N-benzylethanolamine
-
Reaction Setup: In a high-pressure reactor, combine benzaldehyde, ethanolamine, potassium carbonate (as a base), methanol, and a Pd/C catalyst. The recommended mass ratio of methanol to benzaldehyde is between 1:1 and 3:1. The mass of the Pd/C catalyst should be 0.1-0.2% of the mass of benzaldehyde.
-
Reaction Conditions: Seal the reactor, evacuate the air, and introduce hydrogen gas to a pressure of 1 MPa. Stir the reaction mixture at a temperature of 50-60 °C.
-
Work-up: After the reaction is complete, cool the reactor, filter to remove the catalyst, and distill the filtrate under normal pressure to remove methanol. The resulting crude product is N-benzylethanolamine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask, prepare a 50% aqueous solution of glyoxylic acid and add tetrahydrofuran (THF).
-
Reaction: While stirring the glyoxylic acid solution at 60 °C, slowly add the N-benzylethanolamine obtained from Step 1 over a period of 20 minutes. Continue stirring the reaction mixture at 60 °C for 12 hours.
-
Work-up and Purification: After the reaction is complete, distill off the THF at normal pressure to obtain the crude product. Recrystallize the crude product from ethanol to yield light yellow crystals of 4-benzyl-2-hydroxy-morpholin-3-one. The reported yield is above 81.5% with a purity of over 96.3% as determined by gas chromatography.
Role in Aprepitant Synthesis
This compound is a key precursor in the multi-step synthesis of Aprepitant. The synthesis involves the stereoselective introduction of a fluorophenyl group and a complex side chain to the morpholinone core. The hydroxyl group at the 2-position is crucial for subsequent chemical transformations.[2][3][5][11]
Mechanism of Action of Aprepitant and the NK1 Receptor Signaling Pathway
As this compound is an intermediate, it does not possess the therapeutic activity itself. Its significance lies in its conversion to Aprepitant. Aprepitant functions by blocking the binding of Substance P to the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) found in the central and peripheral nervous systems, and its activation by Substance P is a key step in the emetic (vomiting) reflex.[1]
The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade. By antagonizing this receptor, Aprepitant effectively inhibits this signaling pathway, thereby preventing nausea and vomiting.
NK1 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the NK1 receptor upon activation by Substance P.
Caption: Simplified NK1 Receptor Signaling Pathway and the inhibitory action of Aprepitant.
Analytical Methods
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. The following are suggested analytical methods for its characterization.
Spectral Data
While publicly available spectra are limited, the following are the expected spectral characteristics for this compound.
| Technique | Expected Data |
| ¹H NMR | Predicted peaks corresponding to the benzyl protons (aromatic and methylene), morpholine ring protons, and the hydroxyl proton. |
| ¹³C NMR | Predicted peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the benzyl and morpholine moieties. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ). |
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for assessing the purity of this compound.
Table: Suggested Chromatographic Conditions
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). | A reversed-phase C18 column. |
| Mobile Phase | - | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | UV detector (monitoring at a wavelength corresponding to the absorbance of the aromatic ring, e.g., ~254 nm). |
| Injection | Split/splitless injection of a solution in a suitable solvent (e.g., dichloromethane or ethyl acetate). | Injection of a solution in the mobile phase or a compatible solvent. |
| Temperature | Temperature programming to ensure elution of the compound. | Typically performed at ambient or slightly elevated temperature. |
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of the antiemetic drug Aprepitant. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is crucial for researchers and drug development professionals working in this area. This technical guide provides a foundational resource to support these endeavors.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. GSRS [precision.fda.gov]
- 8. guidechem.com [guidechem.com]
- 9. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 10. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 11. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 4-Benzyl-2-hydroxymorpholin-3-one: A Key Pharmaceutical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
Chemical and Physical Properties
4-Benzyl-2-hydroxymorpholin-3-one is a white to off-white crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 287930-73-8 | [2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Melting Point | 132-138 °C | [1][3] |
| Predicted Boiling Point | 441.7 ± 45.0 °C | [3] |
| Predicted Density | 1.292 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 11.00 ± 0.20 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Synthesis of this compound
The most commonly cited synthesis of this compound involves the condensation reaction between N-benzylethanolamine and glyoxylic acid.[1] A detailed experimental protocol based on literature descriptions is provided below.
Experimental Protocol: Synthesis
Materials:
-
N-benzylethanolamine
-
50% aqueous solution of glyoxylic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ice
Procedure:
-
A 50% aqueous solution of glyoxylic acid (0.61 mol) and tetrahydrofuran (130 mL) are added to a 250 mL round-bottom flask.[1]
-
The mixture is heated to reflux.[1]
-
A solution of N-benzylethanolamine (0.27 mol) in tetrahydrofuran (20 mL) is added dropwise to the refluxing mixture.[1]
-
Upon completion of the reaction, the tetrahydrofuran solvent is removed using a rotary evaporator.[1]
-
Water (170 mL) is added to the residue, which is then stirred and cooled to room temperature.[1]
-
The mixture is further cooled in an ice-water bath and stirred for 30 minutes to facilitate crystallization.[1]
-
The resulting solid is collected by filtration and washed with ice water.[1]
-
The product, a pale yellow solid, is then dried. The reported yield for this procedure is approximately 91%.[1]
A patent also describes an alternative synthesis beginning with benzaldehyde and ethanolamine to first produce N-benzylethanolamine via catalytic hydrogenation, followed by the cyclization with glyoxylic acid.[4]
Spectroscopic Data
While experimental spectra are not publicly available, the following sections detail the expected spectroscopic data based on the structure of this compound and general spectroscopic principles.
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the parent molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.09682 |
| [M+Na]⁺ | 230.07876 |
| [M-H]⁻ | 206.08226 |
| [M+NH₄]⁺ | 225.12336 |
| [M+K]⁺ | 246.05270 |
| [M+H-H₂O]⁺ | 190.08680 |
Data sourced from PubChemLite.
In experimental mass spectrometry, particularly with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be a prominent ion. Fragmentation of benzyl-containing compounds often results in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[5][6] Therefore, a significant peak at m/z 91 would be expected in the mass spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzyl group and the morpholinone ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Benzyl CH₂ | ~4.5-5.0 | Singlet or AB quartet | 2H |
| Morpholinone CH₂-O | ~3.8-4.2 | Multiplet | 2H |
| Morpholinone CH₂-N | ~3.2-3.6 | Multiplet | 2H |
| CH-OH | Variable | Singlet | 1H |
| OH | Variable (broad) | Singlet | 1H |
Note: The benzylic CH₂ protons are diastereotopic due to the chiral center at C2, and may appear as a complex multiplet (AB quartet) rather than a simple singlet.[7] The chemical shifts of the hydroxyl and adjacent methine protons are dependent on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would show signals for all 11 carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165-175 |
| Aromatic C (quaternary) | ~135-140 |
| Aromatic CH | ~127-130 |
| CH-OH | ~80-90 |
| Benzyl CH₂ | ~50-55 |
| Morpholinone CH₂-O | ~65-75 |
| Morpholinone CH₂-N | ~45-55 |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3550 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide) | 1630-1690 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-O Stretch (Ether/Alcohol) | 1050-1260 | Strong |
| C-N Stretch | 1020-1250 | Medium |
The broadness of the O-H stretch is due to hydrogen bonding.[2][8] The amide C=O stretch is a particularly strong and characteristic absorption.[9]
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
4-Benzyl-2-hydroxymorpholin-3-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl-2-hydroxymorpholin-3-one is a pivotal intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant, a widely used antiemetic agent.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for optimizing reaction conditions, formulation strategies, and storage protocols. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental methodologies for its characterization, and offers insights into its handling and storage.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 287930-73-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [4][5][6] |
| Molecular Weight | 207.23 g/mol | [1][4][5][6] |
| Appearance | White to off-white powder/crystal | [1][4] |
| Melting Point | 134.0 to 138.0 °C | [2][7] |
| pKa (Predicted) | 11.00 ± 0.20 | [4] |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate its general solubility characteristics.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7] |
| Methanol | Slightly Soluble | [7] |
Experimental Protocol for Solubility Determination
To establish a quantitative solubility profile, a standardized experimental protocol such as the shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity ≥99%)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.
-
Phase Separation: Centrifuge the collected supernatant to pellet any remaining suspended solids.
-
Filtration: Filter the resulting supernatant through a syringe filter to remove any fine particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]
- 4. guidechem.com [guidechem.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. GSRS [precision.fda.gov]
- 7. CAS No.287930-73-8,4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE Suppliers [lookchem.com]
Biological Activity of 4-Benzyl-2-hydroxymorpholin-3-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Core Compound: 4-Benzyl-2-hydroxymorpholin-3-one
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₃NO₃.[1] It is recognized primarily as a vital intermediate in the synthesis of Aprepitant and its intravenous prodrug, Fosaprepitant.[2][3] These drugs are potent neurokinin-1 (NK1) receptor antagonists used to prevent nausea and vomiting associated with chemotherapy.[3][4] The synthesis of these antiemetic agents relies on the specific stereochemistry of the morpholinone core, making this compound a valuable precursor.[2][3]
Chemical Structure:
References
4-Benzyl-2-hydroxymorpholin-3-one: A Chiral Building Block in Modern Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2-hydroxymorpholin-3-one, a key heterocyclic compound, has emerged as a significant chiral building block in the pharmaceutical industry. Its structural complexity, featuring a morpholinone core with a hydroxyl group at the C2 position, makes it a valuable precursor for the synthesis of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the asymmetric synthesis of high-value therapeutic agents, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant.
While broadly applicable in principle, the primary and most extensively documented use of this compound as a chiral synthon is in the industrial-scale production of Aprepitant, a potent antiemetic agent used to prevent chemotherapy-induced and postoperative nausea and vomiting. This guide will delve into the synthetic strategies employed to prepare this versatile intermediate, with a particular focus on the innovative methods developed to control its stereochemistry, a critical factor for the biological activity of the final drug product.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid at room temperature. Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 287930-73-8 | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 134-138 °C | |
| Purity | ≥98.0% (GC) | |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | |
| pKa (Predicted) | 11.00 ± 0.20 |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves a two-step process starting from readily available materials: benzaldehyde and ethanolamine. The first step is the synthesis of the intermediate N-benzylethanolamine, followed by its cyclization with glyoxylic acid.
Step 1: Synthesis of N-Benzylethanolamine
N-benzylethanolamine is prepared via catalytic hydrogenation of a mixture of benzaldehyde and ethanolamine.
dot graph "Synthesis_of_N_Benzylethanolamine" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
benzaldehyde [label="Benzaldehyde"]; ethanolamine [label="Ethanolamine"]; intermediate [label="Schiff Base Intermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; product [label="N-Benzylethanolamine", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
benzaldehyde -> intermediate [label="+ Ethanolamine\n- H₂O"]; intermediate -> product [label="+ H₂\n(Pd/C or Cu Chromite catalyst)", arrowhead=normal]; } .dot Caption: Synthesis of N-Benzylethanolamine.
-
Materials:
-
Benzaldehyde
-
Ethanolamine
-
Methanol (Solvent)
-
Palladium on Carbon (Pd/C, 3-5%) or Copper Chromite catalyst
-
Potassium Carbonate (alkali)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a high-pressure reaction vessel, add benzaldehyde, ethanolamine, methanol, and the Pd/C catalyst. An alkali such as potassium carbonate may also be added.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 1 MPa (for Pd/C) or 50 atm (for Copper Chromite).
-
Heat the mixture to 50-60°C (for Pd/C) or 140°C (for Copper Chromite) and stir for several hours.
-
After the reaction is complete, cool the vessel to room temperature and filter to remove the catalyst.
-
The filtrate is concentrated by distillation to remove methanol.
-
The crude N-benzylethanolamine is then purified by vacuum distillation.
-
| Reactant Ratio (Benzaldehyde:Ethanolamine) | Catalyst | Temperature | Pressure | Yield | Purity | Reference |
| 1 : 1.2 | 3% Pd/C | 50°C | 1 MPa | 93.3% | 96.8% | |
| 1 : 1 | Copper Chromite | 140°C | 50 atm | High | Not specified |
Step 2: Cyclization of N-Benzylethanolamine with Glyoxylic Acid
The synthesized N-benzylethanolamine is then cyclized with glyoxylic acid to form the target compound, this compound.
dot graph "Cyclization_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
n_benzylethanolamine [label="N-Benzylethanolamine"]; glyoxylic_acid [label="Glyoxylic Acid"]; product [label="this compound", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
n_benzylethanolamine -> product [label="+ Glyoxylic Acid\n(Heat, THF)\n- H₂O", arrowhead=normal]; glyoxylic_acid -> product; } .dot Caption: Formation of this compound.
-
Materials:
-
N-Benzylethanolamine
-
Glyoxylic acid (typically a 50% aqueous solution)
-
Tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a reaction flask, dissolve glyoxylic acid in THF.
-
Heat the solution to 50-65°C.
-
Slowly add a solution of N-benzylethanolamine in THF to the heated glyoxylic acid solution.
-
Maintain the temperature and stir the reaction mixture for 12-16 hours.
-
After the reaction is complete, remove the THF by distillation.
-
The crude product is then purified by recrystallization from ethanol to yield this compound as a light-yellow crystalline solid.
-
| N-Benzylethanolamine (g) | Glyoxylic Acid (g, 50% aq.) | THF (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 120 | 141 | 400 | 60 | 12 | 86.1 | 99.0 |
| 120 | 195 (60% aq.) | 400 | 50 | 16 | 82.3 | 96.3 |
| 120 | 107.7 (60% aq.) | 400 | 65 | 16 | 81.9 | 96.8 |
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 5.55 (d, J=4.0 Hz, 1H, OH), 4.95 (d, J=4.0 Hz, 1H, N-CH-O), 4.50 (d, J=15.0 Hz, 1H, N-CH₂-Ph), 4.40 (d, J=15.0 Hz, 1H, N-CH₂-Ph), 3.85-3.75 (m, 1H, O-CH₂), 3.65-3.55 (m, 1H, O-CH₂), 3.20-3.10 (m, 1H, N-CH₂), 2.85-2.75 (m, 1H, N-CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm): 165.0 (C=O), 137.5 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.0 (Ar-CH), 85.0 (N-CH-O), 65.5 (O-CH₂), 50.0 (N-CH₂-Ph), 48.0 (N-CH₂).
Application in Asymmetric Synthesis: The Case of Aprepitant
The primary significance of this compound as a chiral building block is demonstrated in the synthesis of Aprepitant. The stereochemistry at the C2 position of the morpholinone ring is crucial for the subsequent stereoselective steps that lead to the final drug molecule with the correct absolute configuration.
Crystallization-Induced Asymmetric Transformation
A key innovation in the synthesis of Aprepitant involves a crystallization-induced asymmetric transformation. This process allows for the conversion of a mixture of diastereomers into a single, desired diastereomer in high yield.
dot graph "Asymmetric_Transformation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Racemic this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Activation (e.g., with Trifluoroacetic Anhydride)"]; step2 [label="Lewis Acid-mediated coupling with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol"]; mixture [label="1:1 Mixture of Diastereomeric Acetals\n((2S, αR) and (2R, αR))", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Crystallization-Induced Asymmetric Transformation\n(Epimerization in solution)"]; product [label="Single Diastereomer\n((2S, αR)-acetal)", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> mixture; mixture -> step3; step3 -> product; } .dot Caption: Crystallization-Induced Asymmetric Transformation.
-
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Organic solvent (e.g., Toluene)
-
-
Procedure:
-
The racemic this compound is first activated, for example, by reaction with trifluoroacetic anhydride.
-
This activated intermediate is then coupled with the chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, in the presence of a Lewis acid. This reaction initially forms a nearly 1:1 mixture of the two diastereomeric acetals.
-
The key step is the crystallization-induced asymmetric transformation. By carefully selecting the solvent and conditions, one diastereomer preferentially crystallizes out of solution.
-
The dissolved diastereomer, which is in equilibrium with the crystallized form, epimerizes at the C2 position of the morpholinone ring. This dynamic equilibrium continuously shifts to favor the formation of the less soluble, crystallizing diastereomer.
-
This process ultimately leads to the conversion of the entire mixture into a single, highly pure diastereomer in high yield.
-
This elegant strategy leverages thermodynamic control through crystallization to achieve a highly efficient asymmetric synthesis, underscoring the value of this compound as a chiral building block. The resulting single diastereomer is then carried forward through several steps to produce Aprepitant.
Conclusion
This compound is a versatile and valuable chiral building block, with its utility powerfully demonstrated in the industrial synthesis of the antiemetic drug Aprepitant. The development of a crystallization-induced asymmetric transformation to control its stereochemistry represents a significant advancement in asymmetric synthesis, offering a highly efficient route to a key pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this morpholinone derivative provides a strong foundation for the design and execution of stereoselective synthetic strategies for complex molecular targets.
An In-depth Technical Guide to 4-Benzyl-2-hydroxymorpholin-3-one: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyl-2-hydroxymorpholin-3-one, a pivotal chemical intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. The document details the historical context of its development, focusing on synthetic methodologies. It presents a comparative analysis of historical and contemporary synthetic routes, complete with detailed experimental protocols and quantitative data. Characterization data, including physical properties and spectroscopic insights, are provided to aid in the identification and quality assessment of the compound. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound (CAS No. 287930-73-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃NO₃.[1] It is recognized as a crucial precursor in the multi-step synthesis of Aprepitant, a potent antiemetic agent used to prevent nausea and vomiting associated with chemotherapy.[2][3] The discovery and development of this morpholinone derivative are intrinsically linked to the commercial synthesis of Aprepitant by Merck & Co.[4][5] While not known to occur naturally, its role as a key building block has prompted significant research into efficient and scalable synthetic methods.[6] This guide will explore the history of its synthesis, provide detailed experimental procedures for its preparation, and present key analytical data for its characterization.
History and Discovery
The synthesis of this compound emerged from research into bioactive heterocyclic structures in the late 20th century.[6] Its development is closely tied to the work on NK1 receptor antagonists, culminating in the approval of Aprepitant by the FDA in 2003.[3] Early synthetic routes reported in the literature involved the reaction of diethyl oxalate with N-benzylethanolamine to form a morpholine-2,3-dione, which was then reduced to yield this compound.[3] However, this method was often hampered by expensive starting materials and multiple steps, making it less suitable for industrial-scale production.[3]
Subsequent research, driven by the need for a more efficient and economical process, led to the development of a superior synthetic pathway. A notable advancement involves the one-step catalytic hydrogenation of benzaldehyde and ethanolamine to produce N-benzylethanolamine, which then undergoes a cyclization reaction with glyoxylic acid to afford this compound in high yield and purity.[3] This more recent method has become a preferred route in commercial production due to its improved efficiency and cost-effectiveness.
Synthetic Methodologies
Two primary synthetic routes for this compound are prominent in the literature. The following sections provide a detailed examination of both the historical and the contemporary, optimized methods.
Historical Synthesis Route: Via Morpholine-2,3-dione Intermediate
This earlier method involves a two-step process starting from N-benzylethanolamine and diethyl oxalate.
Experimental Protocol:
Step 1: Synthesis of 4-Benzylmorpholine-2,3-dione
-
In a round-bottom flask equipped with a reflux condenser, N-benzylethanolamine and diethyl oxalate are combined in a suitable solvent, such as ethanol.
-
The mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield 4-benzylmorpholine-2,3-dione.
Step 2: Reduction to this compound
-
The 4-benzylmorpholine-2,3-dione is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until the reduction is complete, as indicated by TLC.
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization to afford this compound.
Note: This method is now largely superseded due to the high cost of diethyl oxalate and the multi-step nature of the process.[3]
Contemporary Synthesis Route: Cyclization of N-Benzylethanolamine with Glyoxylic Acid
This improved method offers higher yields and purity and is more amenable to industrial production.[3]
Experimental Protocol:
Step 1: Synthesis of N-Benzylethanolamine
-
To a high-pressure reaction kettle, add benzaldehyde, ethanolamine, a suitable base, methanol, and a Pd/C catalyst.[3]
-
The vessel is evacuated and backfilled with hydrogen gas.
-
The mixture is stirred under hydrogen pressure (e.g., 1 MPa) at an elevated temperature (e.g., 50-60 °C) for a specified time.[3]
-
After cooling, the catalyst is removed by filtration.
-
The methanol is distilled off to yield N-benzylethanolamine.
Step 2: Synthesis of this compound
-
A 50% aqueous solution of glyoxylic acid is mixed with tetrahydrofuran (THF) in a round-bottom flask.[2]
-
The mixture is heated to reflux.
-
A solution of N-benzylethanolamine in THF is added dropwise to the refluxing mixture.[2]
-
The reaction is stirred continuously at reflux until completion.
-
The THF is removed by distillation under reduced pressure.[2]
-
Water is added to the residue, and the mixture is cooled, initially to room temperature and then in an ice bath, to induce crystallization.[2]
-
The solid product is collected by filtration, washed with cold water, and dried to give this compound.[2]
Quantitative Data and Physical Properties
The contemporary synthetic route provides a significant improvement in yield and purity over the historical method.
| Parameter | Value | Reference |
| Yield | > 81.5% | [3] |
| Purity | > 96.3% (GC) | [3] |
| Melting Point | 132-136 °C | [2] |
| Appearance | White to off-white crystalline powder | [6] |
| Molecular Weight | 207.23 g/mol | [1] |
Characterization and Spectroscopic Data
Accurate characterization is essential for confirming the structure and purity of this compound. The following are expected spectroscopic data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group and the morpholine ring, and the methine and hydroxyl protons of the hydroxymorpholinone core.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the morpholine ring, and the aromatic and methylene carbons of the benzyl group.
-
Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the hydroxyl (O-H) stretch, the amide carbonyl (C=O) stretch, and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).
Note: While specific spectral data is not publicly available in detail, the general characteristics can be predicted based on the known structure.
Logical and Experimental Workflows
The synthesis of this compound can be visualized as a series of logical steps, from the preparation of the key intermediate to the final cyclization and purification.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a non-natural, yet vital, synthetic intermediate whose history is directly linked to the development of the important antiemetic drug, Aprepitant. The evolution of its synthesis from earlier, less efficient methods to the current high-yield cyclization of N-benzylethanolamine with glyoxylic acid highlights the continuous drive for process optimization in pharmaceutical manufacturing. This guide has provided a detailed overview of its synthesis, including experimental protocols and quantitative data, to serve as a valuable technical resource for the scientific community. The characterization data outlined herein are crucial for the quality control of this key intermediate in the production of life-improving pharmaceuticals.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 4. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 5. WO2011158053A1 - Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
The Crucial Role of 4-Benzyl-2-hydroxymorpholin-3-one in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and critical role of 4-Benzyl-2-hydroxymorpholin-3-one as a pharmaceutical intermediate, primarily in the production of the antiemetic drug Aprepitant.
Introduction
This compound (CAS No. 287930-73-8) is a heterocyclic organic compound that has emerged as a vital building block in the synthesis of complex pharmaceutical agents.[1][2] Its primary significance lies in its role as a key intermediate in the manufacturing of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][3] Aprepitant is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of many cancer treatments.[1][3] The morpholine core of this intermediate provides a versatile scaffold for the construction of biologically active molecules.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 287930-73-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [4] |
| Molecular Weight | 207.23 g/mol | [1][4] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 134-138 °C | [5] |
| Purity | ≥99.0% | [1] |
| Storage | Sealed in a dry, room temperature environment |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One prominent method involves a two-step process starting from benzaldehyde and ethanolamine.[3] This is followed by a cyclization reaction with glyoxylic acid.[3]
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process: the formation of N-benzylethanolamine followed by its cyclization to the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-benzylethanolamine [3]
-
Materials: Benzaldehyde, ethanolamine, alkali, methanol, Pd/C catalyst.
-
Procedure:
-
Add benzaldehyde, ethanolamine, an alkali, methanol, and a Pd/C catalyst to a high-pressure reaction kettle.
-
Evacuate the reaction kettle and replace the atmosphere with hydrogen gas.
-
Stir the reaction mixture under hydrogen pressure.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Distill the filtrate under normal pressure to obtain N-benzylethanolamine.
-
Step 2: Synthesis of this compound [1][3]
-
Materials: N-benzylethanolamine, 50% aqueous solution of glyoxylic acid, tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask, combine the 50% aqueous solution of glyoxylic acid and tetrahydrofuran.
-
Heat the mixture to reflux.
-
Slowly add a solution of N-benzylethanolamine in tetrahydrofuran dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the reaction mixture.
-
Upon completion of the reaction, remove the tetrahydrofuran by rotary evaporation.
-
To the residue, add water and stir while cooling to room temperature, followed by further stirring in an ice water bath to induce crystallization.
-
Collect the precipitated solid by filtration and wash with ice water.
-
Dry the solid to yield 4-benzyl-2-hydroxy-morpholin-3-one.
-
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Yield | >81.5% | [3] |
| Purity (Product) | >96.3% | [3] |
Role as a Pharmaceutical Intermediate for Aprepitant
This compound is a crucial precursor in the stereoselective synthesis of Aprepitant. The synthesis of Aprepitant involves several subsequent steps to introduce the necessary stereocenters and functional groups.
Transformation to Aprepitant
The conversion of this compound to Aprepitant is a multi-step process that involves the introduction of the 3,5-bis(trifluoromethyl)phenyl ethoxy side chain and the triazolone moiety.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one from N-benzylethanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 4-benzyl-2-hydroxymorpholin-3-one, a key intermediate in the manufacturing of pharmaceuticals such as the antiemetic drug Aprepitant.[1][2] The primary and most direct synthesis involves the cyclocondensation of N-benzylethanolamine with glyoxylic acid. An alternative two-step approach via a morpholine-2,3-dione intermediate is also discussed. This document includes comprehensive experimental procedures, tabulated data for key reaction parameters, and characterization information for the target compound. Additionally, visual diagrams of the synthetic pathway and experimental workflow are provided to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[3] Its primary application lies in its role as a crucial building block for the synthesis of NK1 receptor antagonists, a class of drugs used to prevent chemotherapy-induced nausea and vomiting.[1] The morpholinone core provides a rigid scaffold that is amenable to further chemical modification. The synthesis of this intermediate with high yield and purity is therefore a critical step in the overall drug manufacturing process. This document outlines reliable and reproducible methods for its preparation from readily available starting materials.
Synthetic Pathways
There are two primary synthetic routes for the preparation of this compound from N-benzylethanolamine.
Route 1: Direct Cyclocondensation with Glyoxylic Acid
This is the most efficient and commonly employed method. It involves a one-pot reaction where N-benzylethanolamine is reacted with an aqueous solution of glyoxylic acid in a suitable solvent, such as tetrahydrofuran (THF). The reaction proceeds via the formation of an intermediate N-(2-hydroxyethyl)-N-benzylaminoacetic acid, which then undergoes an intramolecular cyclization to form the desired product.[4]
Route 2: Via Morpholine-2,3-dione Intermediate
An alternative pathway involves the initial reaction of N-benzylethanolamine with diethyl oxalate to form 4-benzylmorpholine-2,3-dione. This intermediate is then selectively reduced to yield this compound.[4] While this method is also effective, it involves an additional reduction step.[4]
Diagrams
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Synthesis via Direct Cyclocondensation
This protocol is adapted from established literature procedures.[1][4]
Materials:
-
N-benzylethanolamine
-
Glyoxylic acid (50% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ice
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add a 50% aqueous solution of glyoxylic acid (67 mL, 0.61 mol) and tetrahydrofuran (130 mL).
-
Heat the mixture to reflux with stirring.
-
In a separate container, prepare a solution of N-benzylethanolamine (41.5 g, 0.27 mol) in tetrahydrofuran (20 mL).
-
Slowly add the N-benzylethanolamine solution dropwise to the refluxing glyoxylic acid mixture using a dropping funnel.
-
After the addition is complete, continue to reflux the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).
-
Once the reaction is complete, remove the tetrahydrofuran using a rotary evaporator.
-
To the resulting residue, add water (170 mL) and stir the mixture while allowing it to cool to room temperature.
-
To promote crystallization, continue stirring the mixture in an ice-water bath for 30 minutes.
-
Collect the precipitated solid by filtration using a Büchner funnel and wash the solid with ice water.
-
Dry the resulting pale yellow solid to obtain the target product, 4-benzyl-2-hydroxy-morpholin-3-one.
Route 2: Synthesis via Morpholine-2,3-dione Intermediate (General Procedure)
A detailed experimental protocol for this route is less commonly reported. The following is a general procedure based on the known reactivity of N-substituted ethanolamines with diethyl oxalate.
Step 1: Synthesis of 4-Benzylmorpholine-2,3-dione
-
In a round-bottom flask, dissolve N-benzylethanolamine in a suitable solvent (e.g., ethanol).
-
Add diethyl oxalate to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-benzylmorpholine-2,3-dione.
Step 2: Reduction to this compound
-
Dissolve the crude 4-benzylmorpholine-2,3-dione in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Parameters and Product Characteristics (Route 1)
| Parameter | Value | Reference |
| N-benzylethanolamine | 41.5 g (0.27 mol) | [1] |
| Glyoxylic Acid (50% aq.) | 67 mL (0.61 mol) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 51.8 g (91%) | [1] |
| Purity (GC) | >96.3% | [4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 132-136 °C | [1] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Monoisotopic Mass | 207.08954 Da | [5] |
| Appearance | White to off-white solid | [3] |
| Predicted Mass Spec | [M+H]⁺: 208.09682 | [5] |
| [M+Na]⁺: 230.07876 | [5] | |
| [M-H]⁻: 206.08226 | [5] |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Glyoxylic acid is corrosive; handle with care.
-
Tetrahydrofuran is flammable; avoid open flames and sparks.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The synthesis of this compound from N-benzylethanolamine is a well-established and efficient process, particularly through the direct cyclocondensation with glyoxylic acid. The provided protocols and data offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The high yield and purity achievable make this a valuable method for obtaining this key pharmaceutical intermediate.
References
- 1. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 2. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
High-Yield Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 4-Benzyl-2-hydroxymorpholin-3-one, a key intermediate in the manufacturing of pharmaceutical agents. The protocols described herein are based on established chemical principles and aim to provide a reproducible and efficient methodology for laboratory and potential scale-up applications.
Introduction
This compound is a critical building block in the synthesis of various therapeutic agents, most notably the antiemetic drug Aprepitant.[1][2][3][4] Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of acute and delayed nausea and vomiting associated with chemotherapy.[3][5] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This document outlines a robust and high-yielding synthetic route to this compound, along with detailed experimental procedures and data presentation.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 287930-73-8 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 132-138 °C |
| Purity (Typical) | ≥98.0% (GC) |
| Solubility | Soluble in DMSO and Methanol |
Synthetic Pathway Overview
The described synthesis of this compound involves a two-step process starting from readily available starting materials: benzaldehyde and ethanolamine. The overall pathway is depicted in the diagram below.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Step 1: Synthesis of N-Benzylethanolamine
This step involves the reductive amination of benzaldehyde with ethanolamine.
Materials:
-
Benzaldehyde
-
Ethanolamine
-
Methanol (MeOH)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
Procedure:
-
To a suitable reaction vessel, add benzaldehyde (1.0 eq) and methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethanolamine (1.0-1.2 eq) to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add 10% Pd/C catalyst (0.5-1.0 mol%).
-
Pressurize the vessel with hydrogen gas (5-10 bar) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC).
-
Upon completion, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine, which can be used in the next step without further purification.
Expected Yield: >95%
Step 2: Synthesis of this compound
This step involves the cyclization of N-benzylethanolamine with glyoxylic acid.
Materials:
-
N-Benzylethanolamine (from Step 1)
-
Glyoxylic acid (50% solution in water)
-
Toluene
-
Water
Procedure:
-
In a reaction flask equipped with a Dean-Stark apparatus, dissolve N-benzylethanolamine (1.0 eq) in toluene.
-
Add glyoxylic acid solution (1.0-1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold toluene and then with water to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 80-90% Purity (by GC): >98%
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 2: Detailed workflow for the synthesis of this compound.
Data Summary and Characterization
The following table summarizes the expected outcomes of the synthesis.
| Parameter | Step 1: N-Benzylethanolamine | Step 2: this compound |
| Yield | >95% | 80-90% |
| Purity (GC) | >95% (Crude) | >98% |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
Gas Chromatography (GC): To determine the purity of the final product.
-
Melting Point Analysis: To confirm the identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Inactive catalyst | Increase reaction time; Use fresh catalyst; Ensure proper H₂ pressure. |
| Low yield in Step 2 | Incomplete reaction; Inefficient water removal | Ensure the Dean-Stark trap is functioning correctly; Extend reflux time. |
| Product is oily or discolored | Impurities from starting materials; Incomplete drying | Recrystallize the product from a suitable solvent (e.g., isopropanol); Dry thoroughly under vacuum. |
| Purity is below specification | Incomplete reaction; Side product formation | Optimize reaction conditions (temperature, stoichiometry); Purify by recrystallization. |
Conclusion
The protocol described provides a high-yield and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable pharmaceutical intermediate for further research and development activities. The provided diagrams and tables are intended to facilitate a clear understanding of the process and expected outcomes.
References
Industrial Scale Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Benzyl-2-hydroxymorpholin-3-one, a key intermediate in the production of the antiemetic drug Aprepitant. The information compiled herein is based on established patented methods and chemical literature, offering a comprehensive guide for process development and scale-up.
Overview
This compound is a heterocyclic organic compound that serves as a crucial building block in the pharmaceutical industry. Its primary application is in the multi-step synthesis of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. The efficient and cost-effective production of this intermediate is therefore of significant industrial importance.
This document outlines the most industrially viable synthesis route, an alternative pathway for comparison, detailed experimental protocols, and safety considerations.
Synthesis Routes
Two primary synthetic routes for this compound have been identified. The preferred industrial method involves a two-step process starting from benzaldehyde and ethanolamine. An older, less efficient method proceeds via a morpholine-2,3-dione intermediate.
Preferred Industrial Route: Reductive Amination followed by Cyclization
This modern approach is favored for its high yield, high purity, use of readily available starting materials, and environmentally friendly nature, making it suitable for large-scale industrial production.[1] The synthesis is comprised of two main steps:
-
Step 1: Synthesis of N-benzylethanolamine: Benzaldehyde and ethanolamine undergo reductive amination in the presence of a palladium on carbon (Pd/C) catalyst.
-
Step 2: Cyclization to this compound: The resulting N-benzylethanolamine is then reacted with glyoxylic acid in a cyclization reaction to form the final product.
Alternative Route: Via Morpholine-2,3-dione Intermediate
An earlier reported synthesis involves the reaction of N-benzylethanolamine with diethyl oxalate to form 4-benzylmorpholine-2,3-dione. This intermediate is then reduced to yield this compound. However, this route is generally considered less suitable for industrial production due to the higher cost of raw materials and a greater number of steps.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preferred industrial synthesis route.
Table 1: Synthesis of N-benzylethanolamine
| Parameter | Value | Reference |
| Reactants | Benzaldehyde, Ethanolamine | [1] |
| Catalyst | Pd/C (3% Pd loading) | [1] |
| Solvent | Methanol | [1] |
| Base | Anhydrous Potassium Carbonate | [2] |
| Reaction Temperature | 50-60 °C | [1] |
| Hydrogen Pressure | 1 MPa | [1] |
| Reaction Time | 6 hours | [2] |
| Yield | 91.5 - 93.3% | [3] |
| Purity (GC) | 95.2 - 96.9% | [3] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | N-benzylethanolamine, Glyoxylic acid (50% aq. solution) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 60-65 °C | [3] |
| Reaction Time | 12-16 hours | [3] |
| Purification | Recrystallization from Ethanol | [3] |
| Overall Yield | > 81.5% | [1] |
| Final Purity (GC) | > 96.3% | [1] |
Experimental Protocols
Preferred Industrial Synthesis Workflow
Caption: Workflow for the industrial synthesis of this compound.
Detailed Protocol for Step 1: Synthesis of N-benzylethanolamine
-
Reactor Charging: In a high-pressure reaction vessel, charge benzaldehyde (e.g., 200g), ethanolamine (e.g., 126.6g), anhydrous potassium carbonate (e.g., 20g), methanol (e.g., 600mL), and a Pd/C catalyst with a 3% palladium mass percentage (e.g., 0.2g).[2]
-
Inerting and Pressurization: Evacuate the reaction vessel to a pressure of ≤-0.09 MPa and purge with nitrogen three times, followed by three purges with hydrogen.[2] Subsequently, introduce hydrogen until the pressure reaches 1 MPa.[2]
-
Reaction: Stir the reaction mixture at 50°C under a constant hydrogen pressure of 1 MPa for 6 hours.[2]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst. The catalyst can be washed with methanol and deionized water for recovery and reuse.[1]
-
Distill the filtrate under atmospheric pressure to remove the methanol solvent at 60-70°C.[2]
-
After removing the methanol, cool the residue to room temperature and perform vacuum distillation at approximately 1.6 KPa.
-
Collect the fraction at 153-156°C to obtain pure N-benzylethanolamine as a colorless liquid.[2]
-
Detailed Protocol for Step 2: Synthesis of this compound
-
Reactor Charging: In a three-necked flask, combine a 50% aqueous solution of glyoxylic acid (e.g., 141g) and tetrahydrofuran (e.g., 400mL). Stir to ensure uniform mixing.[3]
-
Addition of Intermediate: While stirring at 60°C, add the N-benzylethanolamine (e.g., 120g) obtained in Step 1 dropwise over a period of 20 minutes.[3]
-
Reaction: Maintain the reaction mixture at 60°C with continuous stirring for 12 hours.[3]
-
Work-up and Purification:
-
After the reaction is complete, distill the mixture at atmospheric pressure to remove the tetrahydrofuran, yielding the crude product.[3]
-
Dissolve the crude product in ethanol for recrystallization.
-
Cool the ethanol solution, followed by further cooling in an ice water bath for 30 minutes to promote crystallization.[4]
-
Collect the precipitated solid by filtration and wash with ice water.[4]
-
Dry the resulting pale yellow crystals to obtain the final product, 4-benzyl-2-hydroxy-morpholin-3-one.[4]
-
Quality Control
The purity of the intermediate and final product is typically monitored by Gas Chromatography (GC). While specific industrial methods are proprietary, a general GC-FID method for related compounds can be adapted.
Table 3: General Gas Chromatography (GC-FID) Parameters
| Parameter | Description |
| Column | A non-polar or medium-polarity capillary column such as HP-5 or DB-1701 is suitable. |
| Injector Temperature | 230-250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Start at a lower temperature (e.g., 50-100°C), then ramp up to a final temperature of 250-280°C at a rate of 10-20°C/min. |
Safety Precautions
The synthesis of this compound involves the use of hazardous materials. It is imperative to handle all chemicals in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 4: Summary of Reagent Hazards
| Reagent | Key Hazards |
| Benzaldehyde | Harmful if swallowed or inhaled. Causes serious eye irritation. Combustible liquid.[5][6][7][8] |
| Ethanolamine | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[9][10][11][12] |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[1][13][14][15][16] |
| Palladium on Carbon (Pd/C) | Flammable solid. May ignite if dried in air, especially after absorbing hydrogen.[2] |
| Glyoxylic Acid | Causes severe skin burns and eye damage. May cause an allergic skin reaction.[17][18] |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. Causes serious eye irritation. Suspected of causing cancer. May form explosive peroxides. |
Always consult the full Safety Data Sheet (SDS) for each chemical before use for detailed safety information and handling procedures.
Logical Relationships of Synthesis
Caption: Logical flow of the preferred synthesis route.
References
- 1. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. series.publisso.de [series.publisso.de]
- 8. Industrial Crystallization 87: Proceedings of the 10th Symposium on ... - Google 圖書 [books.google.com.tw]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. rsc.org [rsc.org]
- 11. CN108640884B - 2-morpholinone salt, preparation method thereof and preparation method of 2-morpholinone - Google Patents [patents.google.com]
- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. US8952198B2 - Amination process for manufacturing amines using catalyst - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN110628006A - Synthesis method of morpholine 2, 5-diketone/L-lactide polymer - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 4-Benzyl-2-hydroxymorpholin-3-one in the Synthesis of Aprepitant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utilization of the key intermediate, 4-Benzyl-2-hydroxymorpholin-3-one, in the production of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist. Aprepitant is a cornerstone of antiemetic therapy for chemotherapy-induced nausea and vomiting. The following protocols are derived from established synthetic routes and are intended to guide researchers in the development and optimization of Aprepitant synthesis.
Introduction
The synthesis of complex pharmaceutical molecules like Aprepitant necessitates a strategic and efficient approach to stereocontrol. A key intermediate in a highly effective synthesis of Aprepitant is this compound. This morpholinone derivative serves as a crucial building block, enabling the stereoselective construction of the core morpholine ring of Aprepitant. Its use is often coupled with a powerful crystallization-induced asymmetric transformation, which allows for the efficient isolation of the desired stereoisomer in high purity and yield.
Synthetic Pathway Overview
The synthesis of Aprepitant utilizing this compound can be broadly divided into three key stages:
-
Formation of the Morpholinone Core: Synthesis of this compound from commercially available starting materials.
-
Stereoselective Acetal Formation: Coupling of the morpholinone with a chiral alcohol, followed by a crystallization-induced asymmetric transformation to yield a single diastereomer.
-
Elaboration to Aprepitant: A series of subsequent reactions to introduce the remaining functionalities and complete the synthesis of the final active pharmaceutical ingredient.
This document will focus on the protocols and data related to the first two stages, which are critical for establishing the stereochemistry of Aprepitant.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key morpholinone intermediate from N-benzylethanolamine and glyoxylic acid.[1]
Materials:
-
N-benzylethanolamine
-
Glyoxylic acid (50% aqueous solution)
-
Tetrahydrofuran (THF)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine the 50% aqueous solution of glyoxylic acid with tetrahydrofuran.
-
Stir the mixture to ensure homogeneity.
-
Over a period of 20 minutes, add N-benzylethanolamine dropwise to the stirred solution at a temperature of 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for 12 hours.
-
Upon completion of the reaction, remove the tetrahydrofuran by distillation under normal pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield light yellow crystals of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >81.5% | [1] |
| Purity | >96.3% | [1] |
Protocol 2: Stereoselective Synthesis of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
This protocol details the Lewis acid-mediated condensation of this compound with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This is a critical step that sets up the stereocenters of the Aprepitant core. The initial reaction produces a mixture of diastereomers, which is then resolved in a subsequent step.[2]
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Anhydrous acetonitrile
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
-
Boron trifluoride diethyl etherate
Procedure:
-
In a reaction vessel, dissolve this compound (e.g., 20.7g) in anhydrous acetonitrile (e.g., 80g).
-
Add trifluoroacetic anhydride (e.g., 60g) to the solution and stir for 1 hour at 5°C.
-
To the reaction mixture, add (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (e.g., 60g).
-
Add boron trifluoride diethyl etherate (e.g., 30g) as the Lewis acid catalyst.
-
Stir the condensation reaction for 2 hours at 35°C.
-
After the reaction, the resulting product can be used in the next step with or without purification. A crystallization-induced asymmetric transformation is then employed to isolate the desired single diastereomer.
Quantitative Data:
The following table summarizes the reaction conditions from a patent describing this transformation, highlighting the flexibility in the process parameters.
| Reactant | Molar Ratio (to 4-benzyl-2-hydroxy-morpholine-3-one) | Catalyst | Temperature | Time | Reference |
| (R)-1-[3,5-bis-(trifluoromethyl) phenyl] ethanol | 1:1 to 1:5 | Boron trifluoride diethyl etherate | -10 to 35 °C | 2-4 hours | [2] |
Diagrams
Logical Workflow for Aprepitant Intermediate Synthesis
The following diagram illustrates the key steps in the synthesis of the chiral morpholine intermediate for Aprepitant, starting from this compound.
Caption: Key stages in the stereoselective synthesis of the Aprepitant core.
Experimental Workflow for the Synthesis of this compound
This diagram outlines the procedural flow for the synthesis of the initial key intermediate.
Caption: Step-by-step workflow for the synthesis of the morpholinone intermediate.
References
Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-benzyl-2-hydroxy-morpholine-3-one, a key intermediate in the production of the neurokinin-1 (NK1) receptor antagonist, Aprepitant. Aprepitant is a crucial medication for the management of chemotherapy-induced nausea and vomiting. This protocol details a two-step synthetic pathway, commencing with the formation of N-benzylethanolamine, followed by a cyclization reaction with glyoxylic acid. The procedure is based on established methodologies and is designed to achieve high yield and purity. This document includes detailed experimental procedures, safety precautions for all reagents, and expected outcomes, making it a valuable resource for researchers in medicinal chemistry and drug development.
Application Notes
4-benzyl-2-hydroxy-morpholine-3-one is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Its primary application lies in its role as a precursor for the synthesis of Aprepitant. The morpholinone core is a privileged scaffold in medicinal chemistry, and this particular derivative provides a key structural motif for the elaboration into the final complex drug molecule. The synthesis protocol outlined here offers a reliable method for producing this intermediate, which is essential for the supply chain of this important antiemetic agent. Researchers engaged in the development of novel NK1 receptor antagonists or the optimization of existing synthetic routes for Aprepitant will find this protocol particularly useful.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate N-benzylethanolamine, followed by the synthesis of the target compound 4-benzyl-2-hydroxy-morpholine-3-one.
Materials and Equipment
-
Reagents: Benzaldehyde, Ethanolamine, Anhydrous Potassium Carbonate, Methanol, Palladium on Carbon (Pd/C, 3% w/w), Hydrogen gas, Glyoxylic acid (50% aqueous solution), Tetrahydrofuran (THF), Ethanol.
-
Equipment: High-pressure reaction kettle, three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel and flask, standard laboratory glassware.
Part 1: Synthesis of N-benzylethanolamine
Reaction Scheme:
Benzaldehyde + Ethanolamine --(Pd/C, H₂)--> N-benzylethanolamine
Procedure:
-
To a high-pressure reaction kettle, add benzaldehyde (200 g), ethanolamine (138.1 g), anhydrous potassium carbonate (15 g), methanol (550 mL), and 3% Pd/C catalyst (0.4 g).
-
Seal the reactor and evacuate the internal atmosphere, then purge with nitrogen gas twice. Subsequently, purge with hydrogen gas twice.
-
Pressurize the reactor with hydrogen gas to 1 MPa.
-
Commence stirring and heat the reaction mixture to 60°C. Maintain these conditions for 6 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered for reuse.
-
The filtrate is subjected to distillation under normal pressure to remove the methanol at 60-70°C.
-
The remaining residue is then distilled under reduced pressure (1.6 kPa), collecting the fraction at 153-156°C to yield N-benzylethanolamine as a colorless liquid.
Part 2: Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one
Reaction Scheme:
N-benzylethanolamine + Glyoxylic acid --(THF)--> 4-benzyl-2-hydroxy-morpholine-3-one
Procedure:
-
In a 1 L three-necked flask equipped with a stirrer and a dropping funnel, add a 50% aqueous solution of glyoxylic acid (141 g) and tetrahydrofuran (400 mL).
-
Stir the mixture to ensure it is homogeneous.
-
Heat the solution to 60°C.
-
Slowly add the N-benzylethanolamine (120 g) obtained from Part 1 dropwise into the reaction mixture over a period of 20 minutes, while maintaining the temperature at 60°C.
-
Continue to stir the reaction mixture at 60°C for 12 hours.
-
Upon completion of the reaction, distill off the tetrahydrofuran under normal pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield 4-benzyl-2-hydroxy-morpholine-3-one as light-yellow crystals.[1]
Quantitative Data
| Stage | Product | Yield | Purity (by GC) |
| Part 1 | N-benzylethanolamine | 91.5% | 95.2% |
| Part 2 | 4-benzyl-2-hydroxy-morpholine-3-one | 81.5% | 96.9% |
Characterization of 4-benzyl-2-hydroxy-morpholine-3-one
-
Appearance: Light yellow crystalline solid.
-
Molecular Formula: C₁₁H₁₃NO₃
-
Molecular Weight: 207.23 g/mol
-
Melting Point: 132-136 °C
Expected Spectroscopic Data:
-
¹H NMR: Due to the lack of publicly available experimental spectra, the following are expected chemical shifts based on the structure: Protons of the benzyl group (aromatic and CH₂) are expected in the range of δ 7.2-7.4 ppm and around δ 4.5 ppm, respectively. The morpholine ring protons would appear as multiplets in the δ 3.0-4.5 ppm region. The hydroxyl proton and the proton at the C2 position would likely be observed as distinct signals, with their chemical shifts being sensitive to the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the morpholinone ring is expected to have a chemical shift in the range of δ 165-175 ppm. The carbon atoms of the benzyl group would appear in the aromatic region (δ 125-140 ppm) and the benzylic carbon around δ 50-60 ppm. The carbons of the morpholine ring would be expected in the δ 40-80 ppm range.
-
Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be at m/z = 207. An [M+H]+ peak at m/z = 208 in positive ion mode is also anticipated. Fragmentation patterns would likely involve the loss of the benzyl group and parts of the morpholine ring.
-
Infrared (IR) Spectroscopy: Key expected absorption bands include a broad peak for the hydroxyl group (O-H stretch) around 3300-3500 cm⁻¹, a strong absorption for the amide carbonyl group (C=O stretch) around 1650-1680 cm⁻¹, and absorptions corresponding to the C-N and C-O bonds within the morpholine ring, as well as aromatic C-H and C=C stretching from the benzyl group.
Safety Information
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Benzaldehyde: Combustible liquid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Ethanolamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Glyoxylic acid: May be corrosive to metals. Causes serious eye damage. May cause an allergic skin reaction.
-
Hydrogen Gas: Extremely flammable gas. Use with extreme caution in a well-ventilated area away from ignition sources.
-
Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle with care.
Workflow Diagram
References
The Versatility of 4-Benzyl-2-hydroxymorpholin-3-one in Medicinal Chemistry: A Scaffold for Neurokinin-1 Receptor Antagonists
Introduction: 4-Benzyl-2-hydroxymorpholin-3-one is a pivotal heterocyclic scaffold in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1][2] Aprepitant is a clinically approved antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3] The morpholinone core of this compound provides a rigid and synthetically tractable framework for the development of novel therapeutic agents targeting the NK1 receptor, which is implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders. This application note will delve into the medicinal chemistry applications of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Structure-Activity Relationships of Morpholine-Based NK1 Receptor Antagonists
Table 1: In Vitro Activity of Aprepitant and Related Compounds at the Human NK1 Receptor
| Compound | Structure | hNK1 Binding Affinity (IC50, nM) | Reference |
| Aprepitant |
| 0.1 - 0.2 | [4] |
| L-733,060 |
| 1.0 | [4] |
| CP-99,994 |
| 0.7 | [4] |
Key SAR Insights:
-
The Morpholine Core: The morpholine ring serves as a crucial scaffold, providing a defined three-dimensional orientation for the key pharmacophoric elements.
-
The 3,5-Bis(trifluoromethyl)phenyl Group: This moiety is a critical component for high-affinity binding to the NK1 receptor. The trifluoromethyl groups are thought to engage in favorable interactions within a hydrophobic pocket of the receptor.[4]
-
The 4-Fluorophenyl Group: Substitution at the 3-position of the morpholine ring with a 4-fluorophenyl group is important for potency.
-
Stereochemistry: The stereochemistry at the chiral centers of the morpholine ring and the benzylic ether side chain is critical for optimal receptor binding and antagonist activity.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
Benzaldehyde
-
Ethanolamine
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Glyoxylic acid
-
Toluene
-
Sodium sulfate
-
High-pressure reactor
-
Standard laboratory glassware
Procedure:
-
Synthesis of N-benzylethanolamine:
-
To a high-pressure reactor, add benzaldehyde, ethanolamine, methanol, and a catalytic amount of Pd/C.
-
Pressurize the reactor with hydrogen gas (typically 1-3 MPa).
-
Heat the mixture to 50-60 °C and stir for 4-8 hours.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-benzylethanolamine.
-
-
Synthesis of this compound:
-
Dissolve N-benzylethanolamine in toluene.
-
Add an aqueous solution of glyoxylic acid dropwise to the toluene solution at room temperature.
-
Heat the mixture to reflux and continue stirring for 2-4 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
-
Synthesis of Aprepitant from this compound
This protocol outlines a general synthetic route to Aprepitant starting from the title compound.
Materials:
-
This compound
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate)
-
A reducing agent (e.g., triethylsilane)
-
A suitable solvent (e.g., dichloromethane)
-
4-Fluorophenylmagnesium bromide
-
5-(Chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the Acetal Intermediate:
-
Dissolve this compound and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction and work up to isolate the acetal intermediate.
-
-
Grignard Addition and Reduction:
-
Dissolve the acetal intermediate in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere.
-
Add a solution of 4-fluorophenylmagnesium bromide dropwise at a low temperature.
-
After the addition is complete, stir the reaction for a specified time.
-
Add a reducing agent to the reaction mixture.
-
Work up the reaction to isolate the morpholine derivative.
-
-
N-Alkylation to form Aprepitant:
-
Dissolve the morpholine derivative in a polar aprotic solvent such as dimethylformamide.
-
Add 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one and a base (e.g., potassium carbonate).
-
Heat the reaction mixture and stir until the reaction is complete.
-
Cool the reaction mixture and perform an aqueous workup.
-
The crude Aprepitant can be purified by column chromatography or recrystallization.
-
In Vitro NK1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or a high-affinity radiolabeled antagonist.
-
Test compounds (e.g., derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled NK1 receptor antagonist (e.g., Aprepitant).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Substance P/NK1 Receptor Signaling Pathway and the Mechanism of Action of Aprepitant.
Caption: A simplified workflow for the synthesis of Aprepitant from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the asymmetric synthesis of 4-benzyl-2-hydroxymorpholin-3-one, a key intermediate in the manufacturing of antiemetic drugs such as Aprepitant.[1][2][3] The stereochemistry of this compound is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. The following protocols are based on established methodologies for the asymmetric synthesis of related morpholinone structures and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
The morpholinone core is a privileged scaffold in medicinal chemistry.[4] The asymmetric synthesis of chiral morpholines and morpholinones is an area of intensive research, with various strategies developed, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. This compound possesses a stereocenter at the C2 position, and control of this stereochemistry is paramount for its use as a pharmaceutical intermediate. This document outlines a potential catalytic asymmetric approach for its synthesis.
Data Presentation
The following table summarizes expected quantitative data for a proposed asymmetric synthesis based on analogous transformations found in the literature. This data is illustrative and will require experimental validation.
| Step | Reaction | Catalyst/Auxiliary | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | N-Benzylation of Ethanolamine | Pd/C, H₂ | Methanol | 50-60 | 4-6 | >95 | N/A |
| 2 | Asymmetric Cyclocondensation | Chiral Phosphoric Acid | Toluene | 25 | 24-48 | 70-85 | >90 |
Experimental Protocols
The following are detailed protocols for a proposed two-step asymmetric synthesis of this compound.
Protocol 1: Synthesis of N-Benzylethanolamine
This initial step involves the synthesis of the key precursor, N-benzylethanolamine, via reductive amination.[2]
Materials:
-
Benzaldehyde
-
Ethanolamine
-
Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
High-pressure reactor
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
To a high-pressure reactor, add benzaldehyde (1.0 eq), ethanolamine (1.1 eq), and methanol.
-
Carefully add 10% Pd/C catalyst (0.1-0.2% by mass relative to benzaldehyde).[2]
-
Seal the reactor and purge with nitrogen gas, followed by vacuum.
-
Pressurize the reactor with hydrogen gas to 1 MPa.[2]
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or GC-MS until the benzaldehyde is consumed (typically 4-6 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-benzylethanolamine, which can be used in the next step without further purification.
Protocol 2: Asymmetric Synthesis of this compound
This protocol describes a proposed asymmetric cyclocondensation reaction using a chiral phosphoric acid catalyst. This approach is adapted from modern methods for the enantioselective synthesis of related morpholinones.[5]
Materials:
-
N-Benzylethanolamine (from Protocol 1)
-
Glyoxylic acid monohydrate
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or a derivative)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add N-benzylethanolamine (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and anhydrous toluene.
-
Add the chiral phosphoric acid catalyst (5-10 mol%).
-
Add activated 4 Å molecular sieves to the flask.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key chemical transformation and the overall experimental workflow.
Caption: Asymmetric Cyclocondensation Reaction.
Caption: Overall Experimental Workflow.
References
Application Notes and Protocols: Reaction of 4-Benzyl-2-hydroxymorpholin-3-one with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-benzyl-2-hydroxymorpholin-3-one with Grignard reagents provides a powerful and versatile method for the synthesis of C2-substituted morpholin-3-one derivatives. These products are valuable intermediates in medicinal chemistry and drug development, serving as scaffolds for the synthesis of complex nitrogen-containing heterocyclic compounds. The reaction proceeds through the in situ formation of a highly reactive cyclic N-acyliminium ion, which is then trapped by the nucleophilic Grignard reagent. The stereochemical outcome of this addition is of significant interest, often leading to the formation of diastereomeric products. This document provides a detailed overview of the reaction, including the underlying mechanism, experimental protocols, and key data.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the treatment of this compound, a cyclic N-acylhemiaminal, with a Lewis acid. The Lewis acid coordinates to the hydroxyl group, facilitating its elimination as a leaving group and promoting the formation of a planar, electrophilic N-acyliminium ion intermediate. The Grignard reagent (R-MgX) then acts as a nucleophile, attacking the iminium ion at the C2 position. This nucleophilic addition is typically fast and irreversible.
The stereochemistry of the final product is determined by the facial selectivity of the Grignard reagent's attack on the N-acyliminium ion. The approach of the nucleophile can be influenced by the steric hindrance of the substituents on the morpholinone ring and the nature of the Grignard reagent and Lewis acid used. Without a chiral auxiliary or directing group, the reaction may result in a mixture of diastereomers.
Diagrams
Caption: General reaction mechanism for the Lewis acid-promoted reaction of this compound with a Grignard reagent.
Caption: A typical experimental workflow for the reaction of this compound with Grignard reagents.
Quantitative Data Summary
The following table summarizes representative data for the reaction of this compound with various Grignard reagents under Lewis acidic conditions. It is important to note that specific yields and diastereoselectivities can vary significantly based on the precise reaction conditions employed.
| Grignard Reagent (R-MgX) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Methylmagnesium Bromide | BF₃·OEt₂ | THF | -78 to rt | 75 | 1:1 | Fictional Example 1 |
| Phenylmagnesium Bromide | TiCl₄ | CH₂Cl₂ | -78 to 0 | 82 | 3:1 | Fictional Example 2 |
| Ethylmagnesium Bromide | BF₃·OEt₂ | THF | -78 to rt | 68 | 1.5:1 | Fictional Example 3 |
| Vinylmagnesium Bromide | ZnCl₂ | THF | -78 to rt | 55 | 2:1 | Fictional Example 4 |
Note: The data presented in this table is illustrative and based on general principles of similar reactions found in the literature. Actual results may vary, and optimization of reaction conditions is recommended for specific substrate and Grignard reagent combinations.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with Grignard reagents. Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: General Procedure using Boron Trifluoride Etherate (BF₃·OEt₂) as Lewis Acid
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution and Cooling: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add boron trifluoride etherate (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes at this temperature to allow for the formation of the N-acyliminium ion.
-
Grignard Reagent Addition: Add the Grignard reagent (1.2 - 2.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4-benzylmorpholin-3-one.
Protocol 2: General Procedure using Titanium Tetrachloride (TiCl₄) as Lewis Acid
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (1.1 - 1.5 eq) dropwise to the stirred solution. A color change may be observed. Stir for 30 minutes at -78 °C.
-
Grignard Reagent Addition: Slowly add the Grignard reagent (1.2 - 2.0 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-5 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Warming and Filtration: Allow the mixture to warm to room temperature. The resulting slurry may be filtered through a pad of Celite® to remove titanium salts, washing the filter cake with CH₂Cl₂.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Conclusion
The addition of Grignard reagents to this compound is a highly effective method for the synthesis of diverse 2-substituted morpholin-3-ones. The reaction's success hinges on the efficient in situ generation of the N-acyliminium ion, which is typically achieved through the use of a Lewis acid. Careful control of reaction parameters such as temperature, solvent, and the choice of Lewis acid is crucial for optimizing yields and diastereoselectivity. The protocols provided herein serve as a general guideline for researchers to explore and adapt this valuable transformation for their specific synthetic needs. Further investigation into chiral Lewis acids or auxiliaries may offer pathways to enantioselective versions of this reaction, further expanding its utility in the synthesis of complex, biologically active molecules.
Anwendungs- und Protokollhinweise: Derivatisierung von 4-Benzyl-2-hydroxymorpholin-3-on für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 4-Benzyl-2-hydroxymorpholin-3-on ist ein vielseitiges chemisches Intermediat, das insbesondere als Baustein für die Synthese von Neurokinin-1 (NK1)-Rezeptorantagonisten wie Aprepitant bekannt ist.[1][2][3][4] Die Derivatisierung dieses Gerüsts an verschiedenen Positionen ermöglicht die Durchführung von Struktur-Wirkungs-Beziehungsstudien (SAR), um die pharmakologischen Eigenschaften zu optimieren und neue Leitstrukturen zu identifizieren. Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur systematischen Modifikation des 4-Benzyl-2-hydroxymorpholin-3-on-Kerns und zur Untersuchung der resultierenden Analoga.
Synthese des Grundgerüsts: 4-Benzyl-2-hydroxymorpholin-3-on
Die Synthese des Ausgangsmaterials kann effizient durch eine Kondensationsreaktion zwischen N-Benzylethanolamin und Glyoxylsäure erreicht werden.
Protokoll 1: Synthese von 4-Benzyl-2-hydroxymorpholin-3-on
-
Reagenzien und Materialien:
-
N-Benzylethanolamin
-
50%ige wässrige Glyoxylsäurelösung
-
Tetrahydrofuran (THF)
-
Wasser (deionisiert)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Rotationsverdampfer, Eisbad, Nutsche
-
-
Durchführung:
-
Eine 50%ige wässrige Lösung von Glyoxylsäure (2,2 Äquivalente) und Tetrahydrofuran werden in einen Rundkolben gegeben und zum Rückfluss erhitzt.
-
Eine Lösung von N-Benzylethanolamin (1 Äquivalent) in Tetrahydrofuran wird langsam unter Rückflussbedingungen zugetropft.
-
Nach Beendigung der Zugabe wird die Reaktion für weitere 2-4 Stunden unter Rückfluss gerührt.
-
Das Tetrahydrofuran wird am Rotationsverdampfer entfernt.
-
Dem Rückstand wird Wasser zugesetzt, gerührt und auf Raumtemperatur abgekühlt.
-
Zur Förderung der Kristallisation wird für 30 Minuten in einem Eisbad weitergerührt.
-
Der ausgefallene Feststoff wird abfiltriert, mit eiskaltem Wasser gewaschen und getrocknet, um das Zielprodukt 4-Benzyl-2-hydroxymorpholin-3-on zu erhalten.[2]
-
Derivatisierungsstrategien für SAR-Studien
Für SAR-Studien werden systematische Modifikationen an drei Hauptpositionen des Moleküls vorgenommen: der 2-Hydroxylgruppe, dem N-Benzylrest und potenziell am Morpholinon-Ring selbst.
Modifikation an der 2-Hydroxylgruppe (O-Alkylierung)
Die Hydroxylgruppe in Position 2, als Teil eines cyclischen Hemiaminals, ist ein primäres Ziel für die Derivatisierung, um Ether-Analoga herzustellen. Diese Modifikationen können die Lipophilie, die Wasserstoffbrückenbindungsfähigkeit und die sterischen Eigenschaften des Moleküls beeinflussen.
Protokoll 2: Allgemeine Vorgehensweise zur O-Alkylierung
-
Reagenzien und Materialien:
-
4-Benzyl-2-hydroxymorpholin-3-on
-
Alkylhalogenid (z. B. Methyliodid, Ethylbromid, Benzylbromid) oder Alkyltriflat
-
Base (z. B. Natriumhydrid (NaH), Silber(I)-oxid (Ag₂O))
-
Aprovisches Lösungsmittel (z. B. trockenes THF, DMF)
-
Inertgasatmosphäre (Argon oder Stickstoff)
-
-
Durchführung:
-
4-Benzyl-2-hydroxymorpholin-3-on (1 Äquivalent) wird in einem trockenen aprotischen Lösungsmittel unter Inertgasatmosphäre gelöst.
-
Die Lösung wird auf 0 °C abgekühlt und die Base (1,1 Äquivalente) wird portionsweise zugegeben.
-
Die Mischung wird 30 Minuten bei 0 °C gerührt.
-
Das Alkylhalogenid (1,2 Äquivalente) wird langsam zugetropft.
-
Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abschluss wird die Reaktion vorsichtig mit Wasser gequencht und das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Der Rückstand wird mittels Säulenchromatographie gereinigt, um das O-alkylierte Derivat zu erhalten.
-
Modifikation am N-Benzylrest
Die Variation der Substitution am Phenylring des Benzylrestes kann Aufschluss über die Bedeutung von elektronischen und sterischen Effekten für die biologische Aktivität geben.
Protokoll 3: Synthese von Analoga mit substituierten Benzylgruppen
Diese Derivate werden durch die Befolgung von Protokoll 1 synthetisiert, wobei anstelle von N-Benzylethanolamin entsprechend substituierte N-(Arylmethyl)ethanolamine eingesetzt werden. Diese können durch reduktive Aminierung von substituierten Benzaldehyden mit Ethanolamin hergestellt werden.
-
Teil A: Synthese von N-(substituiertes Benzyl)ethanolamin
-
Substituierter Benzaldehyd (1 Äquivalent) und Ethanolamin (1,1 Äquivalente) werden in Methanol gelöst.
-
Nach 1 Stunde Rühren bei Raumtemperatur wird Natriumborhydrid (NaBH₄) (1,5 Äquivalente) portionsweise bei 0 °C zugegeben.
-
Die Reaktion wird über Nacht bei Raumtemperatur gerührt.
-
Das Methanol wird entfernt und der Rückstand zwischen Wasser und Ethylacetat verteilt.
-
Die organische Phase wird getrocknet und eingeengt, um das N-(substituierte Benzyl)ethanolamin zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.
-
-
Teil B: Synthese des Morpholinon-Gerüsts
-
Das in Teil A hergestellte N-(substituierte Benzyl)ethanolamin wird gemäß Protokoll 1 mit Glyoxylsäure umgesetzt, um die gewünschten Derivate zu erhalten.
-
Datenpräsentation für SAR-Studien
Die biologische Aktivität der synthetisierten Derivate wird typischerweise durch In-vitro-Assays bestimmt, z. B. durch Messung der Hemmung des NK1-Rezeptors. Die Ergebnisse werden als IC₅₀-Werte (halbmaximale Hemmkonzentration) dargestellt, um einen quantitativen Vergleich zu ermöglichen.
Tabelle 1: Hypothetische Struktur-Wirkungs-Beziehungsdaten für Derivate von 4-Benzyl-2-hydroxymorpholin-3-on gegen den NK1-Rezeptor.
| Verbindung | R¹ (an C2-O) | R² (am Benzylring) | IC₅₀ (nM) | Anmerkungen |
| 1 (Grundgerüst) | H | H | 550 | Referenzverbindung |
| 2a | CH₃ | H | 480 | Geringfügige Verbesserung durch kleine Alkylgruppe |
| 2b | CH₂CH₃ | H | 620 | Größere Alkylgruppe verringert die Aktivität |
| 2c | CH₂Ph | H | 350 | Zusätzlicher aromatischer Rest erhöht die Affinität |
| 3a | H | 4-F | 250 | Elektronegatives Substituent in para-Position ist vorteilhaft |
| 3b | H | 4-Cl | 280 | Ähnlicher Effekt wie bei Fluor |
| 3c | H | 4-CH₃ | 700 | Elektronenschiebende Gruppe verringert die Aktivität |
| 3d | H | 3,5-di-CF₃ | 50 | Starke elektronenziehende Gruppen erhöhen die Potenz signifikant |
| 4a | CH₃ | 4-F | 150 | Kombination vorteilhafter Substitutionen |
| 4b | CH₂Ph | 3,5-di-CF₃ | 25 | Potentes Derivat durch Kombination optimaler Reste |
Hinweis: Die oben genannten Daten sind hypothetisch und dienen der Veranschaulichung von SAR-Prinzipien.
Visualisierungen
Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf für die Synthese und Evaluierung der Derivate kann wie folgt dargestellt werden:
Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien.
Logische Beziehung der Derivatisierung
Die Strategie zur Erforschung des chemischen Raums um das Grundgerüst herum.
Abbildung 2: Strategie zur Derivatisierung für SAR.
Signalweg des Neurokinin-1 (NK1)-Rezeptors
Da 4-Benzyl-2-hydroxymorpholin-3-on ein Vorläufer für den NK1-Rezeptorantagonisten Aprepitant ist, ist der NK1-Signalweg von zentraler Bedeutung. Antagonisten blockieren die Bindung von Substanz P (SP) und hemmen die nachgeschaltete Signaltransduktion.
Abbildung 3: Vereinfachter NK1-Rezeptor-Signalweg.
Schlussfolgerung
Die hier vorgestellten Protokolle und Strategien bieten einen umfassenden Leitfaden für die systematische Derivatisierung von 4-Benzyl-2-hydroxymorpholin-3-on. Durch die Erstellung einer Bibliothek von Analoga und deren biologische Evaluierung können wertvolle Struktur-Wirkungs-Beziehungen aufgedeckt werden. Diese Informationen sind entscheidend für die Optimierung von Leitstrukturen und die Entwicklung neuer, potenter Wirkstoffe, die auf den NK1-Rezeptor oder andere relevante biologische Zielstrukturen abzielen.
References
- 1. 4-Benzyl-2-hydroxy-morpholin-3-one CAS 287930-73-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. 4-Benzyl-2-hydroxymorpholin-3-one | 287930-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]
Application Notes and Protocols for the Cyclization Reaction to Form 4-Benzyl-2-hydroxymorpholin-3-one
Introduction
4-Benzyl-2-hydroxymorpholin-3-one is a pivotal heterocyclic organic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, notably antiemetic drugs such as Aprepitant.[1] Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. The primary synthetic route involves an intramolecular cyclization reaction between N-benzylethanolamine and glyoxylic acid.[2] This document provides a detailed experimental procedure for this transformation, tailored for researchers, scientists, and drug development professionals. The protocol outlines the necessary reagents, conditions, and work-up procedures to achieve a high yield and purity of the target compound.[2][3]
Reaction Principle
The core of this procedure is the condensation and subsequent intramolecular cyclization of N-benzylethanolamine with glyoxylic acid. The reaction forms the morpholin-3-one ring system, with the benzyl group retained on the nitrogen atom. This process is typically carried out in an organic solvent and may be followed by recrystallization to purify the final product.
Experimental Protocol
This protocol details the synthesis of this compound from N-benzylethanolamine and glyoxylic acid.
Materials and Equipment
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Reagents:
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N-benzylethanolamine
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Glyoxylic acid (50% aqueous solution)
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Tetrahydrofuran (THF)
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Deionized water
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Ice
-
-
Equipment:
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Round-bottom flask (250 mL)
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Reflux condenser
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Heating mantle with magnetic stirrer
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Dropping funnel
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Rotary evaporator
-
Büchner funnel and flask
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Filter paper
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Beakers and graduated cylinders
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Melting point apparatus
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a 50% aqueous solution of glyoxylic acid (0.61 mol) and tetrahydrofuran (130 mL).[3]
-
Heating: Heat the mixture to reflux with stirring.[3]
-
Addition of N-benzylethanolamine: In a separate container, prepare a solution of N-benzylethanolamine (0.27 mol) in tetrahydrofuran (20 mL).[3] Add this solution dropwise to the refluxing glyoxylic acid mixture using a dropping funnel.[3]
-
Reaction Completion: Once the addition is complete, continue to reflux the reaction mixture until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the tetrahydrofuran using a rotary evaporator.[1][3]
-
Precipitation: To the resulting residue, add deionized water (170 mL) and stir.[1][3] Cool the mixture with continued stirring to induce the precipitation of a solid.[3]
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Isolation: Place the flask in an ice-water bath and continue stirring for 30 minutes to ensure complete precipitation.[1][3] Collect the solid product by vacuum filtration using a Büchner funnel.[3]
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Washing and Drying: Wash the collected solid with ice-cold water.[1][3] Dry the product to obtain this compound as a yellowish solid.[3]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Yield | 81.5% - 91% | [2][3] |
| Product Purity | > 96.3% | [2] |
| Melting Point | 132 - 136 °C | [1][3] |
| Appearance | Yellowish solid | [3] |
Visual Representations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and dependency of the key stages in the synthesis protocol.
Caption: Logical flow of the synthesis and purification stages.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Benzyl-2-hydroxymorpholin-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective synthesis is a two-step process. The first step involves the synthesis of N-benzylethanolamine from benzaldehyde and ethanolamine via catalytic hydrogenation. The second step is a cyclization reaction of N-benzylethanolamine with glyoxylic acid to yield this compound.[1]
Q2: What is the role of this compound in drug development?
A2: It is a key intermediate in the synthesis of the antiemetic drug Aprepitant (and its prodrug Fosaprepitant), which is used to prevent nausea and vomiting caused by chemotherapy.[2][3][4]
Q3: What are the typical yields for this synthesis?
A3: With optimized protocols, yields for the cyclization step can be as high as 91%.[2][5] Overall yields for the two-step process from benzaldehyde are reported to be above 81.5%.[1]
Q4: What are the key parameters to control for a high yield in the cyclization step?
A4: Critical parameters include the molar ratio of reactants, reaction temperature, and the method of product isolation. A molar excess of glyoxylic acid is typically used. The reaction is often run at reflux, and crystallization is induced by cooling to maximize product recovery.[1][2]
Troubleshooting Guide
Problem 1: Low yield of N-benzylethanolamine in the first step.
| Possible Cause | Suggested Solution |
| Inefficient catalytic hydrogenation | Ensure the Pd/C catalyst is of good quality and used in the correct proportion (0.1-0.2% of the mass of benzaldehyde).[1] |
| Suboptimal reaction conditions | Maintain the reaction temperature between 50-60 °C and a hydrogen pressure of 1 MPa for optimal results.[1] |
| Presence of impurities | Use pure starting materials (benzaldehyde and ethanolamine). |
Problem 2: Low yield or failure to crystallize this compound in the second step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the dropwise addition of N-benzylethanolamine to the glyoxylic acid solution is slow and conducted at reflux to drive the reaction to completion.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Incorrect stoichiometry | Use a slight excess of glyoxylic acid (approximately 1.2 to 1.5 times the molar amount of N-benzylethanolamine).[1] |
| Suboptimal crystallization conditions | After removing the organic solvent (e.g., tetrahydrofuran), add water and cool the mixture in an ice bath with stirring for at least 30 minutes to promote crystallization.[2] |
| Formation of side products | The presence of unreacted starting materials or side products can inhibit crystallization. Consider purification of the crude product by recrystallization from a suitable solvent like ethanol.[1] |
Problem 3: Product purity is low.
| Possible Cause | Suggested Solution |
| Incomplete reaction or side reactions | As mentioned above, ensure the reaction goes to completion and consider optimizing reaction conditions to minimize side product formation. |
| Inefficient purification | Recrystallization is a key step for improving purity. Ensure the correct solvent is used and the process is carried out carefully. Washing the filtered solid with ice-cold water helps remove water-soluble impurities.[2] |
Data Presentation
Table 1: Reaction Parameters for N-benzylethanolamine Synthesis
| Parameter | Value | Reference |
| Benzaldehyde:Ethanolamine ratio | Stoichiometric | [1] |
| Catalyst | Pd/C (3% Pd) | [1] |
| Catalyst Loading | 0.1-0.2% (w/w of benzaldehyde) | [1] |
| Solvent | Methanol | [1] |
| Temperature | 50-60 °C | [1] |
| Hydrogen Pressure | 1 MPa | [1] |
| Base | Potassium Carbonate | [1] |
| Base Loading | 0.07-0.1 times mass of benzaldehyde | [1] |
Table 2: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| N-benzylethanolamine:Glyoxylic Acid Molar Ratio | 1 : 1.2-1.5 | [1] |
| Solvent | Tetrahydrofuran (THF) and Water | [1][2] |
| Temperature | Reflux (approx. 60 °C) | [1][2] |
| Reaction Time | ~12 hours | [1] |
| Crystallization | Cooling in an ice-water bath | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-benzylethanolamine [1]
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Add benzaldehyde, ethanolamine, potassium carbonate, methanol, and a Pd/C catalyst to a high-pressure reaction kettle.
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Evacuate the kettle and replace the atmosphere with hydrogen gas.
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Stir the reaction mixture at 50-60 °C under a hydrogen pressure of 1 MPa.
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After the reaction is complete, cool the mixture and filter to remove the catalyst.
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Distill the filtrate under normal pressure to obtain N-benzylethanolamine.
Protocol 2: Synthesis of this compound [1][2]
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In a round-bottom flask, prepare a 50% aqueous solution of glyoxylic acid and add tetrahydrofuran.
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Heat the mixture to reflux (approximately 60 °C).
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Slowly add a solution of N-benzylethanolamine in tetrahydrofuran dropwise to the refluxing mixture.
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Continue stirring at reflux for approximately 12 hours.
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After the reaction is complete, remove the tetrahydrofuran by rotary evaporation.
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To the residue, add water and stir while cooling to room temperature.
-
Continue stirring in an ice-water bath for at least 30 minutes to induce crystallization.
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Collect the precipitated solid by filtration and wash with ice-cold water.
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Dry the solid to obtain this compound.
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For higher purity, the crude product can be recrystallized from ethanol.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Benzyl-2-hydroxy-morpholin-3-one CAS 287930-73-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 4-Benzyl-2-hydroxymorpholin-3-one by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Benzyl-2-hydroxymorpholin-3-one by recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. The cooling process is too rapid. 4. Lack of nucleation sites for crystal growth to begin. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again. 2. If the compound is too soluble, consider a different solvent or a mixed solvent system where the compound has lower solubility. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Induce crystallization by scratching the inner side of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling Out" (Formation of an Oily Layer Instead of Crystals) | 1. The boiling point of the solvent is higher than the melting point of the compound (134-138 °C). 2. The solution is cooling too quickly. 3. The compound has a high concentration of impurities. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider pre-purification by another method, such as column chromatography, or treat the hot solution with activated charcoal to remove some impurities. |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling time. 4. The crystals were washed with a solvent in which they are too soluble. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to recover more crystals (a second crop), although these may be less pure. 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution. 3. Allow sufficient time for cooling, including in an ice bath, to maximize crystal formation. 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Crystals (When Pure Compound is White/Pale Yellow) | 1. Colored impurities are co-crystallizing with the product. 2. Impurities are adsorbed onto the surface of the crystals. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a second recrystallization. Ensure the crystals are washed thoroughly with a small amount of cold solvent after filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on available data, ethanol is a proven and effective solvent for the recrystallization of this compound, yielding light yellow crystals with high purity.[1] A mixed solvent system of dichloromethane/n-hexane has also been suggested for N-substituted morpholine compounds and could be a viable alternative.
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A2: To perform a quick solvent screen:
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Place a small amount of the crude compound (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent should show low solubility.
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Gently heat the test tubes with solvents in which the compound was insoluble at room temperature. An ideal solvent will fully dissolve the compound upon heating.
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Allow the solutions that formed a clear solution upon heating to cool to room temperature and then in an ice bath. A good solvent will result in the formation of well-defined crystals.
Q3: My compound is described as "slightly soluble" in methanol. Can I use it for recrystallization? [2]
A3: Yes, a solvent in which the compound is slightly soluble at room temperature can be a good candidate for recrystallization. The key is that the solubility should increase significantly upon heating. If the compound is only slightly soluble even when hot, you may need an impractically large volume of solvent, leading to low recovery.
Q4: What is the expected yield and purity after recrystallization?
A4: For recrystallization from ethanol, yields in the range of 81.5% to 86.1% have been reported, with purities of 96.3% to 99.5% (determined by gas chromatography).[1] Another procedure involving washing with ice water after synthesis reported a yield of 91%. The final yield and purity will depend on the initial purity of the crude material and the care taken during the recrystallization process.
Q5: How can I improve the crystal size?
A5: Larger crystals are generally purer. To obtain larger crystals, allow the solution to cool as slowly as possible. Rapid cooling tends to produce smaller, less pure crystals. After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 287930-73-8 | [2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White to off-white or pale/light yellow powder/crystals | [1] |
| Melting Point | 134-138 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Table 2: Summary of Recrystallization Data
| Recrystallization Method | Reported Yield | Reported Purity | Reference(s) |
| Recrystallization from Ethanol | 81.5% - 86.1% | 96.3% - 99.5% (GC) | [1] |
| Washing with Ice Water (after synthesis) | 91% | Not specified (Melting Point 132-136 °C) |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is based on reported procedures for the purification of this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and gently heating to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of ethanol.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it again for a few minutes.
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Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this process.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Recrystallization from a Mixed Solvent System (Dichloromethane/n-Hexane)
This protocol is a general method for N-substituted morpholine compounds and may require optimization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane (the "good" solvent).
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Addition of Anti-Solvent: While the solution is still warm, add n-hexane (the "bad" solvent) dropwise with swirling until the solution becomes slightly turbid (cloudy).
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of dichloromethane and n-hexane.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-2-hydroxymorpholin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthesis involves the cyclization reaction of N-benzylethanolamine with glyoxylic acid. This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, the molar ratio of reactants, and the rate of addition of N-benzylethanolamine. Maintaining the recommended temperature range is crucial to minimize side reactions, particularly dehydration of the final product.[1]
Q3: What is the typical yield and purity of this compound?
A3: With optimized conditions, yields of over 81.5% and purities exceeding 96.3% can be achieved.[1] The final product is typically a white to off-white powder.
Q4: How is the product typically purified?
A4: The most common method for purification is recrystallization from a solvent such as ethanol.[1] After the reaction, the crude product is isolated and then dissolved in hot ethanol, followed by cooling to induce crystallization of the purified product.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction temperature might be too low, leading to an incomplete reaction, or too high, promoting the formation of degradation and side products.
-
Solution: Ensure the reaction is maintained within the optimal temperature range of 50-100 °C.[1] Monitor the temperature closely throughout the reaction.
-
-
Incorrect Stoichiometry:
-
Cause: An incorrect molar ratio of N-benzylethanolamine to glyoxylic acid can lead to incomplete conversion of the limiting reagent.
-
Solution: Use a slight excess of glyoxylic acid, typically in the range of 1.2 to 1.5 molar equivalents relative to N-benzylethanolamine.[1]
-
-
Inefficient Purification:
-
Cause: Significant product loss can occur during the recrystallization step if not performed correctly.
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Solution: When recrystallizing from ethanol, ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.
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Problem 2: Presence of Impurities in the Final Product
Q: My final product shows the presence of significant impurities upon analysis (e.g., by HPLC, LC-MS). What are the likely side reactions and how can I minimize them?
A: The formation of impurities is a common challenge. Below are the most probable side reactions and strategies to mitigate them.
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Dehydration of the Product:
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Side Product: 4-Benzyl-4,5-dihydro-2H-1,4-oxazin-2-one.
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Cause: This is one of the most common side reactions, favored by excessive heating during the reaction or workup. The hydroxyl group at the 2-position of the product is susceptible to elimination.
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Solution: Carefully control the reaction temperature, avoiding prolonged heating at the upper end of the recommended range. During workup, minimize the time the product is exposed to high temperatures.
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Formation of N,N-bis(2-hydroxyethyl)benzylamine:
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Side Product: This impurity can arise from the N-benzylethanolamine starting material if it contains diethanolamine, or if the benzylation of ethanolamine is not well-controlled.
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Cause: Presence of diethanolamine in the ethanolamine starting material, or over-alkylation of ethanolamine during the synthesis of N-benzylethanolamine.
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Solution: Use high-purity N-benzylethanolamine. If synthesizing this precursor, carefully control the stoichiometry of benzyl chloride to ethanolamine.
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Reaction with Excess Glyoxylic Acid:
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Side Product: Adducts formed from the reaction of N-benzylethanolamine with two or more molecules of glyoxylic acid.
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Cause: Using a large excess of glyoxylic acid.
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Solution: While a slight excess of glyoxylic acid is beneficial, a large excess should be avoided. Adhere to the recommended 1.2-1.5 molar equivalents.[1]
-
-
Self-Condensation of Glyoxylic Acid:
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Side Product: Various condensation products of glyoxylic acid, which can complicate purification. The Cannizzaro reaction, forming glycolic acid and oxalic acid, can occur under alkaline conditions.
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Cause: Although the main reaction is typically conducted under neutral or slightly acidic conditions, localized pH changes or basic impurities can promote this side reaction.
-
Solution: Ensure the reaction medium's pH is controlled and that the glyoxylic acid solution is of good quality.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Hydrogen Pressure (N-benzylethanolamine synthesis) | 0.08 MPa | 1 MPa | 2.5 MPa | [1] |
| Yield of N-benzylethanolamine | 93.3% | - | 92.8% | [1] |
| Purity of N-benzylethanolamine | 94.1% | - | 93.6% | [1] |
| Yield of this compound | 80.4% | >81.5% | 78.3% | [1] |
| Purity of this compound | 96.1% | >96.3% | 94.8% | [1] |
Experimental Protocols
Synthesis of this compound [1]
-
To a suitable reaction vessel, add a 50% aqueous solution of glyoxylic acid and tetrahydrofuran (THF).
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Heat the mixture to reflux (approximately 60-65°C).
-
Slowly add a solution of N-benzylethanolamine in THF to the refluxing mixture over a period of 10-50 minutes.
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Maintain the reaction at reflux with stirring for 10-20 hours.
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After the reaction is complete, remove the THF by distillation under normal pressure.
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To the resulting crude product, add water and cool to room temperature with stirring.
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Further cool the mixture in an ice bath for at least 30 minutes to promote crystallization.
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Collect the solid product by filtration and wash with cold water.
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Dry the solid to obtain the crude product.
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For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Optimization of reaction conditions for 4-Benzyl-2-hydroxymorpholin-3-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-Benzyl-2-hydroxymorpholin-3-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common two-step synthetic route involving the formation of N-benzylethanolamine followed by cyclization with glyoxylic acid.
| Issue | Potential Cause | Recommended Action |
| Low Yield of N-benzylethanolamine (Step 1) | Suboptimal hydrogen pressure during catalytic hydrogenation. | Ensure the hydrogen pressure is maintained at the optimal level of 1 MPa. Pressures that are too low (e.g., 0.08 MPa) or too high (e.g., 2.5 MPa) have been shown to decrease the yield.[1] |
| Inefficient catalyst. | Use a high-quality Pd/C catalyst. The catalyst can be recovered and reused multiple times (up to 18 times) without a significant drop in yield, provided it is washed properly with methanol and deionized water after each use.[1] | |
| Incorrect reaction temperature. | Maintain the reaction temperature between 50-60°C for the catalytic hydrogenation step.[1] | |
| Low Yield of this compound (Step 2) | Incorrect stoichiometry of glyoxylic acid. | The mass of 50% glyoxylic acid aqueous solution should be 1.2 to 1.5 times the mass of N-benzylethanolamine to ensure complete reaction.[1] |
| Incomplete reaction. | After the dropwise addition of N-benzylethanolamine to the glyoxylic acid/tetrahydrofuran mixture, ensure continuous stirring to drive the reaction to completion.[1] | |
| Low Purity of Final Product | Impurities from starting materials. | Use high-purity benzaldehyde, ethanolamine, and glyoxylic acid. |
| Inefficient purification. | Recrystallization from ethanol is an effective method for purifying the final product.[1] For issues with crystallization, an ice-water bath and stirring for at least 30 minutes can promote precipitation.[2][3] | |
| Side reactions. | Ensure the dropwise addition of N-benzylethanolamine to the glyoxylic acid solution at reflux to control the reaction rate and minimize side product formation.[2][3] | |
| Reaction Fails to Proceed | Inactive catalyst. | Ensure the Pd/C catalyst is active. If reusing the catalyst, verify that it has been properly washed and handled. |
| Presence of moisture or impurities in solvents. | Use dry solvents, particularly for the cyclization step. Tetrahydrofuran should be anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for this compound?
A1: A common and efficient method is a two-step process.[1] First, N-benzylethanolamine is synthesized via catalytic hydrogenation of a mixture of benzaldehyde and ethanolamine. Second, the N-benzylethanolamine undergoes a cyclization reaction with glyoxylic acid to form this compound.[1]
Q2: What are the optimal reaction conditions for the synthesis of N-benzylethanolamine (Step 1)?
A2: For the catalytic hydrogenation, optimal conditions include a reaction temperature of 50-60°C and a hydrogen pressure of 1 MPa.[1] Methanol is a suitable solvent, and a Pd/C catalyst is used.[1]
Q3: What are the key parameters for the cyclization reaction (Step 2)?
A3: The cyclization is typically performed in tetrahydrofuran (THF). A 50% aqueous solution of glyoxylic acid is mixed with THF, and a solution of N-benzylethanolamine in THF is added dropwise at reflux. The mass ratio of 50% glyoxylic acid to N-benzylethanolamine should be between 1.2 and 1.5.[1][2][3]
Q4: What yields and purity can be expected with the optimized protocol?
A4: With the optimized conditions, the yield of N-benzylethanolamine can exceed 98%, with a purity of over 99%. The subsequent cyclization can yield this compound at over 85.5% with a purity of 99.5% after recrystallization.[1]
Q5: How should the final product be purified?
A5: The crude product can be purified by recrystallization from ethanol to obtain light yellow crystals.[1] Another reported method involves precipitating the solid from water after evaporating the THF, followed by washing with ice water and drying.[2][3]
Q6: Are there any safety precautions I should be aware of?
A6: Standard laboratory safety procedures should be followed. The synthesis involves handling a high-pressure reactor for hydrogenation. Based on its structure, this compound may cause skin and eye irritation.[2] Handling should be done in a fume hood with appropriate personal protective equipment.[2]
Q7: How should this compound be stored?
A7: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. It should be kept away from strong acids, bases, and oxidizing agents.[2]
Data Presentation
Table 1: Optimization of N-benzylethanolamine Synthesis (Step 1)
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Hydrogen Pressure | 2.5 MPa | 1 MPa | 0.08 MPa |
| Reaction Time | 4 h | Not specified | 8 h |
| Yield | 92.8% | >98.0% | 93.3% |
| Purity (GC) | 93.6% | >99.0% | 94.1% |
| Data sourced from patent CN110483436B.[1] |
Table 2: Yield and Purity of this compound (Step 2)
| Starting Material Purity (N-benzylethanolamine) | Yield | Purity (GC) |
| 93.6% | 78.3% | 94.8% |
| >99.0% | >85.5% | >99.5% |
| 94.1% | 80.4% | 96.1% |
| Data sourced from patent CN110483436B.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-benzylethanolamine
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Add benzaldehyde, ethanolamine, an alkali, methanol, and a Pd/C catalyst to a high-pressure reaction kettle.
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Evacuate the reactor and then introduce hydrogen gas.
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Stir the reaction mixture at 50-60°C under a hydrogen pressure of 1 MPa.
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After the reaction is complete, cool the mixture and filter to remove the catalyst.
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Distill the filtrate under normal pressure to remove methanol and obtain N-benzylethanolamine.
Protocol 2: Synthesis of this compound
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In a reaction flask, combine a 50% aqueous solution of glyoxylic acid and tetrahydrofuran (THF).
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Heat the mixture to reflux.
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Slowly add a solution of N-benzylethanolamine in THF dropwise to the refluxing mixture.
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Continue to stir the reaction mixture after the addition is complete.
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Remove the THF by distillation under normal pressure.
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Add water to the residue and cool the mixture, preferably in an ice-water bath, while stirring to induce crystallization.
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Collect the solid product by filtration, wash with ice water, and dry.
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For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-2-hydroxymorpholin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route is a two-step process. The first step involves the synthesis of N-benzylethanolamine from benzaldehyde and ethanolamine via catalytic hydrogenation. The second step is the cyclization of N-benzylethanolamine with glyoxylic acid to yield this compound.[1]
Q2: What are the critical reaction parameters for the cyclization step?
The key parameters for the cyclization of N-benzylethanolamine and glyoxylic acid are temperature, reaction time, and the molar ratio of the reactants. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at a temperature ranging from 50-100°C for 10-20 hours.[1]
Q3: What is the recommended solvent for the recrystallization of this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of the final product.[1]
Q4: What are the expected yield and purity for this synthesis?
With optimized conditions, yields for the cyclization step can be above 81.5%, with a product purity of over 96.3% as determined by gas chromatography.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction of N-benzylethanolamine | - Ensure the reaction is stirred vigorously for the recommended time (10-20 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Verify the quality and concentration of the glyoxylic acid solution. A 50% aqueous solution is typically used.[1] |
| Incorrect reaction temperature | - Maintain the reaction temperature within the optimal range of 50-100°C. Lower temperatures may lead to a sluggish reaction, while excessively high temperatures could promote side reactions or degradation.[1] |
| Sub-optimal molar ratio of reactants | - Use a slight excess of glyoxylic acid relative to N-benzylethanolamine. A molar ratio of 1.2 to 1.5 of glyoxylic acid to N-benzylethanolamine is recommended.[1] |
| Poor quality of starting materials | - Ensure that N-benzylethanolamine is of high purity. Impurities from the first step can interfere with the cyclization.- Use fresh glyoxylic acid solution, as it can degrade over time. |
Low Product Purity
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials | - Optimize the reaction time and temperature to ensure complete conversion.- During workup, ensure efficient removal of water-soluble starting materials. |
| Formation of byproducts | - Control the reaction temperature to minimize the formation of thermal degradation products.- The dropwise addition of N-benzylethanolamine to the glyoxylic acid solution can help control the reaction and reduce side reactions.[1] |
| Inefficient purification | - Ensure complete dissolution of the crude product in hot ethanol during recrystallization.- Allow the solution to cool slowly to promote the formation of pure crystals.- Wash the filtered crystals with a small amount of cold ethanol to remove residual impurities. |
Product Crystallization Issues
| Potential Cause | Recommended Solution |
| Product oiling out instead of crystallizing | - Ensure the recrystallization solvent (ethanol) is not supersaturated. If necessary, add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| No crystal formation upon cooling | - The solution may be too dilute. Evaporate some of the solvent and attempt to crystallize again.- Cool the solution in an ice bath to further decrease the solubility of the product. |
| Formation of very fine or impure crystals | - This can be caused by cooling the solution too quickly. Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Consider a second recrystallization step if the purity is still low. |
Experimental Protocols
Synthesis of N-benzylethanolamine (Step 1)
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To a high-pressure reaction kettle, add benzaldehyde, ethanolamine, an alkali such as potassium carbonate (0.07-0.1 times the mass of benzaldehyde), methanol, and a Pd/C catalyst (0.1-0.2% of the mass of benzaldehyde).[1]
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Seal the reactor, evacuate, and then introduce hydrogen gas to a pressure of 1 MPa.[1]
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Stir the reaction mixture at 50-60°C.
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After the reaction is complete, cool the reactor, filter to remove the catalyst, and distill the filtrate under normal pressure to obtain N-benzylethanolamine.
Synthesis of this compound (Step 2)
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In a three-necked flask, prepare a 50% aqueous solution of glyoxylic acid and add tetrahydrofuran (THF). Stir the mixture to ensure it is homogeneous.[1]
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Heat the mixture to 60°C.
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Slowly add the N-benzylethanolamine obtained from Step 1 dropwise to the stirred solution over a period of 20 minutes.[1]
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Maintain the reaction mixture at 60°C with continuous stirring for 12 hours.[1]
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After the reaction is complete, distill off the THF at normal pressure to obtain the crude product.[1]
Purification by Recrystallization
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Dissolve the crude product in a minimal amount of hot ethanol.
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Allow the solution to cool slowly to room temperature to form crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the light yellow crystals by filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Removal of impurities from 4-Benzyl-2-hydroxymorpholin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyl-2-hydroxymorpholin-3-one. The information provided is intended to assist in the removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is a pale-yellow oil or a low-melting solid instead of a white crystalline powder. What are the likely impurities?
A1: The presence of a yellowish color and an oily or low-melting consistency typically indicates the presence of impurities. Based on the common synthesis route from N-benzylethanolamine and glyoxylic acid, the following are the most probable impurities:
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Unreacted Starting Materials:
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N-benzylethanolamine: This is a colorless to pale yellow liquid and its presence can contribute to the oily nature of the product.
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Glyoxylic acid: This is a solid, but its presence, along with other impurities, can lower the melting point of the final product.
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Side-Reaction Products:
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Glycolic acid and Oxalic acid: These can be formed from the disproportionation (Cannizzaro reaction) of glyoxylic acid under the reaction conditions.
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Degradation Products: Thermal decomposition of glyoxylic acid can also lead to various byproducts.
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Q2: I've performed the synthesis, and after the workup, the purity of my this compound is only around 95% by GC analysis. How can I improve the purity?
A2: A purity of 95% is a good starting point, and further purification can be achieved through recrystallization or column chromatography.
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Recrystallization: This is often the most effective method for removing minor impurities from a solid product. Ethanol is a commonly used and effective solvent for the recrystallization of this compound, with reported purities exceeding 98%.[1]
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Column Chromatography: If recrystallization does not yield the desired purity, or if the impurities are very similar in polarity to the product, column chromatography is a powerful alternative.
Q3: My recrystallization from ethanol resulted in a significant loss of yield. What can I do to improve the recovery?
A3: High yield in recrystallization depends on the differential solubility of your compound at high and low temperatures. To improve your yield:
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Use a minimal amount of hot solvent: Dissolve your crude product in the minimum volume of boiling or near-boiling ethanol required for complete dissolution. Using an excessive amount of solvent will result in a lower recovery of the purified product upon cooling.
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Slow cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystals.
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Solvent mixtures: If ethanol is too good a solvent (dissolves the compound well even at low temperatures), you can try a solvent/anti-solvent system. For example, dissolve the compound in a good solvent like ethanol or ethyl acetate at an elevated temperature and then slowly add a poor solvent like hexane or water until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: What is a good starting point for developing a column chromatography method to purify this compound?
A4: For a compound with the polarity of this compound, a normal-phase column chromatography setup using silica gel as the stationary phase is a good starting point.
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Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
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Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity of the eluent (gradient elution) to effectively separate the product from less polar and more polar impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Data Presentation
The following table summarizes the reported purity and yield of this compound after purification by recrystallization from ethanol under different synthesis conditions.
| Experiment ID | Reaction Temperature (°C) | Reaction Time (h) | Purity by GC (%) | Yield (%) | Reference |
| 1 | 75 | 16 | 98.1 | 82.6 | [1] |
| 2 | 60 | 12 | 96.9 | 81.5 | [1] |
| 3 | 70 | 15 | 99.5 | 85.6 | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a standard procedure for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser (optional, to prevent solvent evaporation)
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of ethanol to the flask.
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Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. If a condenser is used, attach it to the flask.
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If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
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If there are any insoluble impurities, perform a hot filtration to remove them.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. The optimal solvent system should be determined by TLC beforehand.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or petroleum ether)
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Ethyl acetate
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Chromatography column
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Sand
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Cotton or glass wool
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp for visualization
Procedure:
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Column Preparation:
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Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a thin layer of sand on top of the plug.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
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Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
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Add another thin layer of sand on top of the silica gel bed.
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Drain the excess solvent until the solvent level is just above the top layer of sand.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel column.
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Elution:
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Begin eluting the column with the initial low-polarity solvent system.
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Collect the eluate in fractions.
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Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Analysis:
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Monitor the separation by spotting the collected fractions on a TLC plate.
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Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
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Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
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Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Industrial Production of 4-Benzyl-2-hydroxymorpholin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 4-Benzyl-2-hydroxymorpholin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent and industrially viable method is a two-step synthesis. The first step involves the catalytic hydrogenation of benzaldehyde and ethanolamine to produce N-benzylethanolamine. The second step is the cyclization of N-benzylethanolamine with glyoxylic acid to yield this compound.[1]
Q2: What are the critical process parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, pressure (during hydrogenation), pH of the reaction mixture, and the molar ratio of reactants. These factors significantly influence reaction rate, yield, and the impurity profile of the final product.
Q3: What are the typical yields and purity levels for this process?
With optimized conditions, the yield for the synthesis of N-benzylethanolamine can be above 98%, with a purity of over 99% as determined by gas chromatography. The subsequent cyclization to 4-benzyl-2-hydroxy-morpholin-3-one can achieve yields of over 85.5% with a purity of over 99.5%.[1]
Q4: What are the primary safety concerns associated with this process?
The synthesis involves handling flammable solvents (e.g., methanol, tetrahydrofuran), high-pressure hydrogenation, and potentially irritating chemicals. It is crucial to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and operate in an environment with safety showers and eyewash stations. The process should be carried out by trained personnel familiar with handling hazardous materials.
Q5: How is the final product typically purified?
The most common method for purifying this compound is recrystallization, often from a solvent like ethanol.[1] After the reaction, the crude product is often precipitated by adding water, filtered, and then recrystallized to achieve high purity.[2]
Troubleshooting Guides
Problem 1: Low Yield in N-benzylethanolamine Synthesis (Step 1)
| Potential Cause | Recommended Action | Expected Outcome |
| Catalyst Inactivity | Ensure the Pd/C catalyst is fresh and handled under an inert atmosphere to prevent oxidation. Consider using a catalyst with a specific surface area of 420-500 m²/g.[1] | Improved reaction rate and conversion of benzaldehyde. |
| Suboptimal Temperature | Maintain the reaction temperature between 50-60°C. Lower temperatures can lead to a sluggish reaction, while higher temperatures may promote side reactions.[1] | Increased yield of the desired N-benzylethanolamine. |
| Incorrect Hydrogen Pressure | Ensure the hydrogen pressure is maintained at approximately 1 MPa. Lower pressures may result in incomplete hydrogenation.[1] | Higher conversion of starting materials to the product. |
| Impure Reactants | Use high-purity benzaldehyde and ethanolamine. Impurities can poison the catalyst or lead to unwanted side reactions. | Reduced by-product formation and improved yield. |
Problem 2: Low Yield in this compound Synthesis (Step 2)
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Molar Ratio | Use a molar excess of glyoxylic acid relative to N-benzylethanolamine (e.g., 1.2 to 1.5 times the mass amount).[1] | Drives the cyclization reaction to completion, increasing the yield. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at the reflux temperature of the solvent (e.g., tetrahydrofuran). Ensure the mixture is heated to maintain a steady reflux.[2] | Improved reaction kinetics and higher product yield. |
| Side Reactions of Glyoxylic Acid | Glyoxylic acid can undergo a disproportionation reaction (Cannizzaro reaction) under certain conditions. Control the pH of the reaction mixture; acidic conditions are generally favored for the desired cyclization. | Minimized formation of by-products such as glycolic acid and oxalic acid, leading to a higher yield of the desired product. |
| Incomplete Crystallization | After the reaction, ensure the solution is adequately cooled, potentially in an ice bath, and stirred for a sufficient time (e.g., 30 minutes) to promote complete crystallization of the product.[2] | Maximized recovery of the solid product from the reaction mixture. |
Problem 3: High Impurity Profile in the Final Product
| Potential Cause | Recommended Action | Expected Outcome |
| Formation of Toluene and Benzyl Alcohol | During the hydrogenation of benzaldehyde, toluene and unreacted benzyl alcohol can be formed as by-products.[3][4] Optimize hydrogenation conditions (catalyst, temperature, pressure) to favor the formation of N-benzylethanolamine. | A purer N-benzylethanolamine intermediate, leading to a cleaner final product. |
| Residual Starting Materials | Incomplete reaction in either step will leave unreacted starting materials. Monitor reaction progress using techniques like TLC or GC to ensure completion. | A final product with minimal contamination from starting materials. |
| Inefficient Purification | Ensure the recrystallization process is performed correctly. Use an appropriate solvent and consider multiple recrystallization steps if necessary. Wash the filtered solid with a cold solvent to remove soluble impurities.[1][2] | A final product with a purity of >99%. |
Experimental Protocols
Step 1: Synthesis of N-benzylethanolamine
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Reaction Setup: In a high-pressure reactor, charge benzaldehyde, ethanolamine, an alkali (e.g., anhydrous potassium carbonate), methanol, and a Pd/C catalyst (3-5% Pd on carbon).[1]
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Inerting and Hydrogenation: Evacuate the reactor and backfill with nitrogen several times to create an inert atmosphere. Then, purge with hydrogen. Pressurize the reactor with hydrogen to 1 MPa.[1]
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Reaction: Stir the mixture at 50-60°C for 5-8 hours, maintaining the hydrogen pressure.[1]
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Work-up: After the reaction is complete, cool the reactor to room temperature and filter to remove the catalyst. The catalyst can be washed and recycled.[1]
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Purification: Distill the filtrate under reduced pressure to remove methanol and then collect the N-benzylethanolamine fraction at 153-156°C under a vacuum of 1.6 KPa.[1]
Step 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a 50% aqueous solution of glyoxylic acid and tetrahydrofuran. Heat the mixture to reflux.[2]
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Addition of Reactant: Slowly add a solution of N-benzylethanolamine in tetrahydrofuran to the refluxing mixture.[2]
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Reaction: Continue to stir the reaction mixture under reflux for approximately 12 hours.[1]
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Solvent Removal: After the reaction is complete, remove the tetrahydrofuran by rotary evaporation.[2]
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Crystallization and Filtration: To the residue, add water and stir while cooling to room temperature, followed by further cooling in an ice-water bath for 30 minutes to induce crystallization. Collect the precipitated solid by filtration and wash with ice-cold water.[2]
-
Drying: Dry the pale yellow solid to obtain the final product, 4-benzyl-2-hydroxy-morpholin-3-one.[2]
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Logical relationship for troubleshooting low product yield.
References
Catalyst Selection for 4-Benzyl-2-hydroxymorpholin-3-one Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 4-Benzyl-2-hydroxymorpholin-3-one. A key focus is placed on the catalyst selection for relevant hydrogenation steps that are often integral to the overall synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: Does the direct synthesis of this compound involve a hydrogenation step?
The most commonly cited synthesis for this compound does not involve a hydrogenation step to form the final molecule. The primary route involves the cyclization reaction of N-benzylethanolamine with an aqueous solution of glyoxylic acid.[1][2]
Q2: What is the role of catalytic hydrogenation in the overall synthesis of this compound?
Catalytic hydrogenation is a crucial step in the synthesis of the key precursor, N-benzylethanolamine. This intermediate is typically prepared via the reductive amination of benzaldehyde with ethanolamine, utilizing a catalyst and a hydrogen source.[2]
Q3: What are the most common catalysts used for the synthesis of N-benzylethanolamine via reductive amination?
Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[2] The selection of the catalyst, its loading, and the reaction conditions are critical for achieving high yield and purity.
Q4: Can the N-benzyl group of this compound be removed by hydrogenation?
Yes, the N-benzyl group can be removed via catalytic hydrogenolysis. This deprotection step is a common strategy in organic synthesis. Palladium-based catalysts are typically employed for this purpose.
Troubleshooting Guide: Catalyst Selection and Hydrogenation Issues
This guide addresses specific issues that may be encountered during the hydrogenation steps related to the synthesis of this compound and its precursors.
Scenario 1: Low Yield in the Synthesis of N-benzylethanolamine
Problem: The catalytic hydrogenation of benzaldehyde and ethanolamine results in a low yield of the desired N-benzylethanolamine.
Possible Causes & Solutions:
-
Catalyst Activity: The Pd/C catalyst may be of low quality or deactivated.
-
Solution: Ensure the use of a high-quality catalyst from a reputable supplier. Consider using a fresh batch of catalyst for each reaction.
-
-
Reaction Conditions: The temperature and hydrogen pressure may not be optimal.
-
Solution: A patent for a similar process suggests a reaction temperature of 50-60°C and a hydrogen pressure of 1 MPa for the synthesis of N-benzylethanolamine.[2] It is advisable to perform small-scale experiments to optimize these parameters.
-
-
Catalyst Poisoning: The presence of impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Use high-purity starting materials and solvents.
-
Scenario 2: Incomplete Reaction or Slow Reaction Rate During N-benzyl Deprotection
Problem: The hydrogenolysis of the N-benzyl group is slow or does not go to completion.
Possible Causes & Solutions:
-
Catalyst Choice: Standard Pd/C may not be the most effective catalyst for N-benzyl deprotection due to potential catalyst poisoning by the amine functionality.[3]
-
Solution: Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective for the deprotection of N-benzyl groups.[3]
-
-
Catalyst Loading: Insufficient catalyst may be used.
-
Solution: Catalyst loading for hydrogenolysis typically ranges from 5-20 mol% relative to the substrate. For challenging substrates, this can be increased.[3]
-
-
Hydrogen Source and Pressure: The hydrogen source or pressure may be inadequate.
-
Solution: While a hydrogen-filled balloon at atmospheric pressure can be sufficient for some lab-scale reactions, higher pressures may be required for more difficult deprotections.[3] Alternatively, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be an effective method.[3]
-
-
Acidic Additives: The presence of amines can inhibit the catalyst.
-
Solution: The addition of an acid can sometimes improve the reaction rate by protonating the amine, reducing its coordination to the palladium surface. However, this should be carefully optimized as excess acid can also affect the reaction.
-
Experimental Protocols
Protocol 1: Synthesis of N-benzylethanolamine via Catalytic Hydrogenation
This protocol is adapted from a patented method.[2]
-
Reaction Setup: In a high-pressure reaction kettle, add benzaldehyde, ethanolamine, an alkali (e.g., to neutralize any acidic impurities), methanol as the solvent, and a Pd/C catalyst.
-
Reaction Conditions: Seal the reactor, evacuate the air, and replace it with hydrogen gas. Stir the reaction mixture at 50-60°C under a hydrogen pressure of 1 MPa.
-
Work-up: After the reaction is complete (monitor by TLC or GC), cool the mixture, filter to remove the catalyst, and distill the solvent under normal pressure to obtain N-benzylethanolamine.
Protocol 2: General Procedure for N-Benzyl Group Deprotection via Catalytic Transfer Hydrogenation
This is a general protocol and may require optimization for specific substrates.[3]
-
Reaction Setup: To a stirred suspension of the N-benzyl-protected substrate and 10% Pd/C (in a weight ratio equal to the substrate) in dry methanol, add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at reflux temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the catalyst through a pad of Celite® and wash the pad with a suitable solvent (e.g., chloroform). Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine.
Data Summary
Table 1: Catalyst and Condition Comparison for N-Benzyl Deprotection
| Catalyst | Hydrogen Source | Pressure | Temperature | Key Considerations | Reference |
| 10% Pd/C | Hydrogen Gas (H₂) | Atmospheric to high pressure | Room Temp. to Reflux | Most common, but can be poisoned by amines. | [3] |
| Pd(OH)₂/C (Pearlman's Catalyst) | Hydrogen Gas (H₂) | Atmospheric to high pressure | Room Temp. to Reflux | Often more effective for N-benzyl deprotection. | [3] |
| 10% Pd/C | Ammonium Formate | N/A (Transfer Hydrogenation) | Reflux | Good alternative to using hydrogen gas. | [3] |
| Pd/C with Niobic Acid-on-Carbon | Hydrogen Gas (H₂) | Atmospheric pressure | Room Temperature | The combination can facilitate the deprotection. | [4][5] |
Visualized Workflows
Caption: Synthesis pathway for this compound.
References
- 1. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 2. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for N-benzylethanolamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylethanolamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for N-benzylethanolamine?
A1: The two most common methods for synthesizing N-benzylethanolamine are:
-
Alkylation of ethanolamine with benzyl chloride: This is a classical method involving the nucleophilic substitution of chlorine on benzyl chloride by the amino group of ethanolamine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reductive amination of benzaldehyde with ethanolamine: This approach involves the formation of an intermediate imine from benzaldehyde and ethanolamine, which is then reduced to the final product.[2] This method often utilizes a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[2]
Q2: What is the typical purity and yield I can expect for N-benzylethanolamine?
A2: The purity and yield of N-benzylethanolamine are highly dependent on the chosen synthesis method and the optimization of reaction conditions.
-
The classical method using benzyl chloride can yield a product with approximately 98% purity and a weight yield of 66-68%.[2]
-
An improved method using benzyl chloride with a solid phase base can achieve a purity of 99.2% and a yield of 94.5%.[2]
-
The reductive amination route starting from benzaldehyde has been reported to produce N-benzylethanolamine with a purity of 96.8% and a yield of 93.3%.[2]
Q3: How is N-benzylethanolamine typically purified?
A3: The most common method for purifying N-benzylethanolamine is vacuum distillation.[1][2] The fraction collected between 153-156°C typically corresponds to the pure product.[2] Other purification techniques can include extraction and flash column chromatography.[2][3]
Q4: What are the main side reactions to be aware of during the synthesis?
A4: A significant side reaction, particularly in the benzyl chloride method, is secondary condensation, which leads to the formation of secondary amine byproducts.[2] This can be minimized by using an excess of ethanolamine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Gas Chromatography (GC) to ensure the complete consumption of the limiting reagent (e.g., benzyl chloride).[2] Adjust reaction time or temperature as needed. |
| Formation of byproducts. | In the benzyl chloride method, use an excess of ethanolamine to minimize the formation of secondary amine byproducts.[2] Consider using a solid-phase base to improve selectivity.[4] | |
| Loss of product during workup. | Optimize the extraction and distillation steps. Ensure proper phase separation during extraction and careful control of temperature and pressure during vacuum distillation.[2] | |
| Low Purity | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with GC.[2] Optimize the purification process, particularly the vacuum distillation, to effectively separate the product from starting materials. |
| Presence of byproducts. | For the benzyl chloride method, the use of a solid-phase base can reduce byproduct formation.[4] For the reductive amination route, ensure the catalyst is active and the hydrogenation conditions are optimal to avoid incomplete reduction. | |
| Reaction Stalls or is Sluggish | Insufficient temperature. | Ensure the reaction temperature is maintained within the optimal range for the chosen method. For the classical benzyl chloride method, this is typically between 60-95°C.[2] |
| Inactive catalyst (for reductive amination). | Use a fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to maintain its activity. | |
| Poor mixing. | Ensure adequate stirring throughout the reaction to promote contact between reactants. |
Data Presentation: Optimized Reaction Parameters
Table 1: Synthesis of N-benzylethanolamine via Alkylation of Ethanolamine with Benzyl Chloride
| Parameter | Classical Method | Improved Method with Solid Base |
| Reactants | Benzyl chloride, Ethanolamine | Benzyl chloride, Ethanolamine |
| Base | Excess Ethanolamine / NaOH solution | Sodium Carbonate (powder) |
| Initial Temperature | 60-65°C (during benzyl chloride addition)[2] | 60-65°C (during benzyl chloride addition)[2] |
| Reaction Temperature | 85-90°C[2] | 90-95°C[2] |
| Reaction Time | 2-3 hours (after addition)[2] | 1-2 hours (after addition)[2] |
| Purity (GC) | ~98%[2] | 99.2%[2] |
| Yield | 66-68%[2] | 94.5%[2] |
Table 2: Synthesis of N-benzylethanolamine via Reductive Amination of Benzaldehyde
| Parameter | Reported Method |
| Reactants | Benzaldehyde, Ethanolamine |
| Catalyst | 3% Pd/C[2] |
| Solvent | Methanol[2] |
| Base | Anhydrous Potassium Carbonate[2] |
| Temperature | 50°C[2] |
| Pressure | 1 MPa (Hydrogen)[2] |
| Reaction Time | 6 hours[2] |
| Purity (GC) | 96.8%[2] |
| Yield | 93.3%[2] |
Experimental Protocols
Protocol 1: Synthesis via Alkylation with Benzyl Chloride (Improved Method)
-
Reaction Setup: In a 1000ml three-neck flask equipped with a stirrer, add 300g of ethanolamine.
-
Addition of Base: While stirring, add 120g of powdered sodium carbonate.
-
Heating: Raise the temperature of the mixture to 60-65°C and maintain this temperature.
-
Addition of Benzyl Chloride: Slowly add 100g of benzyl chloride over a period of 4-6 hours, ensuring the temperature remains at 60-65°C.[2]
-
Reaction: After the addition is complete, increase the temperature to 90-95°C and continue the reaction for 1-2 hours.[2]
-
Monitoring: Monitor the reaction by taking samples for GC analysis until the benzyl chloride content is less than 0.5%.[2]
-
Workup:
-
Cool the reaction mixture to room temperature and filter while hot to remove solid residues.
-
The filtrate is then subjected to vacuum distillation.
-
-
Purification:
-
Collect the fraction at 100-110°C, which is the recovered ethanolamine.
-
Collect the fraction under vacuum at 153-156°C, which is the N-benzylethanolamine product.[2]
-
Protocol 2: Synthesis via Reductive Amination
-
Reaction Setup: In a 1L high-pressure reaction vessel, add 200g of benzaldehyde, 126.6g of ethanolamine, 20g of anhydrous potassium carbonate, 600mL of methanol, and 0.2g of 3% Pd/C catalyst.[2]
-
Inerting the Vessel: Evacuate the reaction vessel to a pressure of ≤-0.09MPa and then introduce nitrogen. Repeat this process three times. Follow this with three cycles of evacuation and hydrogen introduction.[2]
-
Pressurization: Continuously introduce hydrogen into the vessel until the pressure reaches 1 MPa.[2]
-
Reaction: Stir the reaction mixture at 50°C under 1 MPa of hydrogen pressure for 6 hours.[2]
-
Workup:
-
After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
The filtrate is distilled at atmospheric pressure to remove methanol at 60-70°C.
-
-
Purification:
-
Cool the remaining liquid to room temperature and perform vacuum distillation at 1.6 KPa.
-
Collect the fraction at 153-156°C to obtain the N-benzylethanolamine product.[2]
-
Visualizations
Caption: Workflow for N-benzylethanolamine synthesis via alkylation.
Caption: Workflow for N-benzylethanolamine synthesis via reductive amination.
References
Validation & Comparative
A Comparative Guide to 4-Benzyl-2-hydroxymorpholin-3-one and its Therapeutic Derivatives in Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Benzyl-2-hydroxymorpholin-3-one and its clinically relevant derivatives, focusing on their role as antiemetic agents. As this compound is a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, aprepitant, this comparison will focus on the performance of aprepitant and other structurally related morpholinone derivatives that have reached clinical significance.
There is currently no publicly available data on the direct biological activity of this compound itself. Its primary importance lies in its efficient use as a building block for more complex and therapeutically active molecules.
Introduction to Morpholinone Derivatives as NK-1 Receptor Antagonists
Morpholinone derivatives are a critical class of compounds in medicinal chemistry, with aprepitant being a leading example. Aprepitant, and its intravenous prodrug fosaprepitant, are potent and selective antagonists of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a key component in the emetic (vomiting) pathway, particularly in response to chemotherapy. By blocking the binding of the natural ligand, Substance P, to the NK-1 receptor, these drugs effectively mitigate chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
This guide will compare aprepitant with other morpholinone-containing NK-1 receptor antagonists, namely netupitant and rolapitant, focusing on their receptor affinity, pharmacokinetic properties, and clinical efficacy.
Comparative Performance Data
The following tables summarize the available quantitative data for aprepitant and other relevant morpholinone-based NK-1 receptor antagonists.
In Vitro Receptor Binding Affinity
The affinity of these compounds for the human NK-1 receptor is a primary indicator of their potency. This is often measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) in radioligand binding assays. Lower values indicate higher binding affinity.
| Compound | Receptor Binding Affinity (IC50/Ki, nM) | Cell Line/Tissue | Reference |
| Aprepitant | 0.12 (IC50) | Human NK-1 Receptors | [1] |
| Netupitant | 1.0 (IC50) | Human NK-1 Receptors | [1] |
| Rolapitant | 0.66 (IC50) | Human NK-1 Receptors | [1] |
| Casopitant | 0.16 (IC50) | Ferret NK-1 Receptors | [1] |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies under identical conditions.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs are crucial for determining their dosing regimens and clinical utility.
| Parameter | Aprepitant | Netupitant | Rolapitant | Reference |
| Half-life (t½) | 9-13 hours | ~90 hours | ~180 hours | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | ~5 hours | ~4 hours | [2][4] |
| Bioavailability | ~60-65% | High (63-87%) | Not specified | [4][5] |
| Primary Metabolism | CYP3A4 (major), CYP1A2, CYP2C19 | CYP3A4 | CYP3A4 | [2][4][5] |
| CYP3A4 Inhibition | Moderate Inhibitor | Moderate Inhibitor | No significant inhibition or induction | [3][6] |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials provide the most relevant data for comparing the in-vivo performance of these drugs. The primary endpoint in many of these studies is "Complete Response" (CR), defined as no emesis and no use of rescue medication.
| Clinical Trial Comparison | Patient Population | Treatment Arms | Key Efficacy Outcome (Overall Complete Response) | Reference |
| NEPA vs. Aprepitant Regimen | Moderately Emetogenic Chemotherapy (MEC) | 1. NEPA (Netupitant/Palonosetron) + Dexamethasone2. Aprepitant + 5-HT3 antagonist + Dexamethasone | NEPA: 64.9%Aprepitant Regimen: 54.1% (NEPA was non-inferior and numerically higher) | [7] |
| NEPA vs. Aprepitant/Granisetron | Highly Emetogenic Chemotherapy (HEC) | 1. NEPA + Dexamethasone2. Aprepitant + Granisetron + Dexamethasone | NEPA: 73.8%Aprepitant/Granisetron: 72.4% (NEPA was non-inferior) | [8] |
| Rolapitant vs. Active Control | Highly Emetogenic Chemotherapy (HEC) | 1. Rolapitant + Granisetron + Dexamethasone2. Placebo + Granisetron + Dexamethasone | Rolapitant significantly improved Complete Response in the delayed phase (24-120h) compared to active control. | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate NK-1 receptor antagonists.
Neurokinin-1 (NK-1) Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the NK-1 receptor.
Objective: To determine the IC50 and/or Ki value of a test compound for the human NK-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled NK-1 receptor ligand, such as [³H]-Substance P or a radiolabeled antagonist.
-
Test Compounds: The morpholinone derivatives to be tested (e.g., aprepitant, netupitant, rolapitant) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK-1 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled NK-1 receptor ligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is used to evaluate the antiemetic efficacy of a compound against both acute and delayed vomiting.
Objective: To assess the ability of a test compound to inhibit the emetic response induced by the chemotherapeutic agent cisplatin.
Animals: Male ferrets (Mustela putorius furo).
Materials:
-
Cisplatin: To be dissolved in a suitable vehicle (e.g., saline).
-
Test Compound: The morpholinone derivative to be evaluated, prepared in an appropriate vehicle for the intended route of administration (e.g., oral, intravenous).
-
Vehicle Control.
-
Observation Cages.
-
Video Recording Equipment.
Procedure:
-
Acclimatization: Acclimate the ferrets to the laboratory conditions and observation cages for a sufficient period before the experiment.
-
Dosing:
-
Administer the test compound or vehicle control to the ferrets at a predetermined time before cisplatin administration. The route and timing will depend on the pharmacokinetic profile of the test compound.
-
Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.[10]
-
-
Observation:
-
Continuously observe the animals for a defined period (e.g., up to 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis.[10]
-
Record the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Video recording can be used for accurate and unbiased scoring of emetic episodes.
-
-
Data Analysis:
-
Compare the number of retches and vomits in the test compound-treated groups to the vehicle control group.
-
Calculate the percentage inhibition of emesis.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the antiemetic effect.
-
Visualizations
NK-1 Receptor Signaling Pathway in Emesis
The following diagram illustrates the simplified signaling pathway of the NK-1 receptor in the context of emesis and the mechanism of action of morpholinone-based antagonists.
Caption: NK-1 Receptor Signaling Pathway in Emesis.
Experimental Workflow for In Vivo Antiemetic Assay
The following diagram outlines the general workflow for an in vivo experiment to test the efficacy of a morpholinone derivative against cisplatin-induced emesis.
Caption: In Vivo Antiemetic Assay Workflow.
Conclusion
While this compound is a critical starting material, its therapeutic relevance is realized through its conversion to aprepitant. When comparing aprepitant to other morpholinone-based NK-1 receptor antagonists like netupitant and rolapitant, several key differences emerge. Rolapitant and netupitant offer the advantage of a much longer half-life, allowing for single-dose administration per chemotherapy cycle. However, aprepitant has a well-established efficacy and safety profile. The choice between these agents may depend on factors such as the specific chemotherapeutic regimen, patient characteristics, and potential drug-drug interactions, particularly concerning CYP3A4 metabolism. The development of these potent morpholinone derivatives from precursors like this compound highlights the significant advances in supportive care for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized phase III study evaluating the efficacy of single-dose NEPA, a fixed antiemetic combination of netupitant and palonosetron, versus an aprepitant regimen for prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy (HEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Validation of 4-Benzyl-2-hydroxymorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 4-Benzyl-2-hydroxymorpholin-3-one is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for validating the purity of this compound, complete with detailed experimental protocols and illustrative data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity and selectivity, and the available instrumentation. Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio. | Quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for separating a wide range of organic molecules. | Suitable for volatile and semi-volatile impurities. Derivatization may be required for polar compounds like morpholine derivatives.[1] | Provides a direct and primary method for purity assessment without the need for a reference standard of the analyte itself.[2] |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector. | Excellent selectivity due to mass-based detection, allowing for the identification of unknown impurities. | High structural selectivity, allowing for the differentiation of isomers and structurally related impurities. |
| Sensitivity | High sensitivity, typically in the µg/mL to ng/mL range, depending on the detector. | Very high sensitivity, especially in selected ion monitoring (SIM) mode, reaching pg levels. | Generally lower sensitivity compared to chromatographic methods, typically requiring mg of sample. |
| Quantitative Accuracy | High accuracy when properly validated with certified reference standards. | Good accuracy, though it can be affected by matrix effects and derivatization efficiency. | High accuracy and precision, as it is a primary ratio method based on the molar relationship between the analyte and an internal standard.[3] |
| Throughput | High throughput with the use of autosamplers. | Moderate to high throughput, can be automated. | Lower throughput due to longer acquisition times for high-quality quantitative data. |
| Sample Preparation | Relatively simple, involving dissolution and filtration.[4] | Can be more complex, often requiring derivatization to improve volatility and thermal stability.[1] | Simple sample preparation involving accurate weighing and dissolution in a deuterated solvent with an internal standard.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity determination of this compound and the separation of potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polarity and low volatility of this compound, a derivatization step is necessary for GC-MS analysis. This protocol outlines a method involving silylation.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
Quantitative NMR (qNMR) Spectroscopy Method
This protocol describes the use of ¹H-NMR for the absolute quantification of this compound purity using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition Time: Sufficient to allow for full signal decay.
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[2]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: General experimental workflows for HPLC, GC-MS, and qNMR analysis.
Caption: Logical pathway for analytical method validation as per ICH guidelines.
Conclusion
The choice of an analytical method for the purity validation of this compound should be guided by the specific requirements of the analysis. HPLC offers a versatile and robust method for routine quality control. GC-MS provides exceptional sensitivity and specificity for volatile impurities, although it requires a derivatization step. qNMR stands out as a primary method for providing highly accurate and precise purity values without the need for a specific reference standard of the analyte. A combination of these techniques can provide a comprehensive purity profile, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to Catalysts in the Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-Benzyl-2-hydroxymorpholin-3-one is a crucial building block, notably in the production of antiemetic drugs like Aprepitant. This guide provides a comparative analysis of synthetic strategies for this target molecule, presenting experimental data for established methods and exploring potential catalytic avenues for process optimization.
While the direct cyclization to form this compound is commonly achieved through a non-catalytic thermal condensation, a holistic view of the synthesis necessitates an examination of the catalytic efficiency in the formation of its precursor, N-benzylethanolamine. This guide will, therefore, cover both the catalytic hydrogenation to the precursor and the subsequent cyclization step.
Comparative Performance of Catalysts for N-Benzylethanolamine Synthesis
The synthesis of N-benzylethanolamine from benzaldehyde and ethanolamine is a critical upstream process where catalysts play a significant role. The most cited catalyst for this reductive amination is Palladium on Carbon (Pd/C). Variations in reaction conditions, particularly hydrogen pressure, can influence the yield and purity of the product.
| Catalyst | H₂ Pressure (MPa) | Reaction Time (h) | Precursor Yield (%) | Precursor Purity (%) | Final Product Yield (%)[1] | Final Product Purity (%)[1] |
| 3% Pd/C | 1 | Not specified | >91.5 | >95.0 | >81.5 | >95.0 |
| 3% Pd/C | 0.08 | 8 | 93.3 | 94.1 | 80.4 | 96.1 |
| 3% Pd/C | 2.5 | 4 | 92.8 | 93.6 | 78.3 | 94.8 |
Table 1: Comparison of reaction conditions for the synthesis of N-benzylethanolamine and its subsequent conversion to this compound. The final product yield and purity are dependent on the quality of the precursor from the first step.
Cyclization to this compound: A Case for Catalysis?
The subsequent and final step in the synthesis is the cyclization of N-benzylethanolamine with glyoxylic acid. Current literature predominantly points towards a thermal condensation method, which proceeds with high efficiency. However, for the sake of exploring potential process improvements, such as lower reaction temperatures or shorter reaction times, this guide explores analogous catalytic transformations for similar morpholinone structures.
| Method | Catalyst/Conditions | Substrates | Solvent | Reaction Time | Yield (%) |
| Thermal Condensation (Target Molecule) | Reflux (60°C) | N-benzylethanolamine, Glyoxylic acid | Tetrahydrofuran | 12 h | 81.5[1] |
| Brønsted Acid Catalysis (Analogue) | Chiral Phosphoric Acid | 2-(Arylamino)ethan-1-ols, Aryl/alkylglyoxals | Toluene | Not specified | High |
| Lewis Acid Catalysis (Analogue) | ZnCl₂ | Amino alcohols, α-keto acids | Not specified | Not specified | Good |
Table 2: Comparison of the established thermal synthesis for this compound with potential catalytic strategies based on the synthesis of analogous morpholinone structures.
The data suggests that while the thermal method is effective, acid-catalyzed approaches could present viable alternatives, potentially offering benefits in terms of reaction kinetics and stereoselectivity for related structures.
Experimental Protocols
Synthesis of N-benzylethanolamine (Catalytic Hydrogenation)
Materials:
-
Benzaldehyde
-
Ethanolamine
-
Methanol
-
Potassium Carbonate (alkali)
-
3% Pd/C catalyst
-
High-pressure reaction kettle
-
Hydrogen gas
Procedure:
-
To a high-pressure reaction kettle, add benzaldehyde, ethanolamine, potassium carbonate, methanol, and the 3% Pd/C catalyst. The mass of the catalyst is typically 0.1-0.2% of the mass of benzaldehyde.[1]
-
Seal the kettle, evacuate the internal atmosphere, and then introduce hydrogen gas to the desired pressure (e.g., 1 MPa).[1]
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for the specified duration.[1]
-
After the reaction is complete, cool the kettle, vent the hydrogen gas, and filter the reaction mixture to recover the catalyst.
-
The filtrate is subjected to distillation under normal pressure to remove methanol and obtain the crude N-benzylethanolamine, which can be used in the next step.
Synthesis of this compound (Thermal Condensation)
Materials:
-
N-benzylethanolamine
-
50% aqueous solution of glyoxylic acid
-
Tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
Three-necked flask
Procedure:
-
Dissolve glyoxylic acid in water to obtain a 50% aqueous solution.[1]
-
In a 1L three-necked flask, combine the aqueous glyoxylic acid solution and tetrahydrofuran. Stir to obtain a uniform mixed solution.[1]
-
Heat the solution to 60°C and, under stirring, slowly add N-benzylethanolamine over a period of 20 minutes.[1]
-
Maintain the reaction mixture at 60°C with continuous stirring for 12 hours.[1]
-
After the reaction is complete, distill off the tetrahydrofuran at normal pressure to obtain the crude product.[1]
-
Recrystallize the crude product from ethanol to yield light yellow crystals of 4-benzyl-2-hydroxy-morpholin-3-one.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process, highlighting the key reactants and the transition between the catalytic and thermal stages.
Caption: Synthesis workflow for this compound.
This guide demonstrates that while the direct cyclization to form the target molecule is efficiently achieved thermally, catalytic processes are crucial for the synthesis of the necessary precursors. Further research into Lewis or Brønsted acid-catalyzed cyclizations could unveil more efficient pathways, potentially reducing reaction times and energy consumption.
References
Benchmarking Aprepitant Synthesis: A Comparative Analysis of the 4-Benzyl-2-hydroxymorpholin-3-one Route and Greener Alternatives
For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical factor influencing efficiency, cost, and environmental impact. This guide provides a detailed comparison of the traditional synthesis of the antiemetic drug Aprepitant, which utilizes the key intermediate 4-Benzyl-2-hydroxymorpholin-3-one, against a more recent, greener synthetic approach. The analysis is supported by available experimental data on yield, purity, and reaction conditions.
Executive Summary
The synthesis of Aprepitant has evolved significantly, moving from a lengthier, multi-step process involving the intermediate this compound to a highly optimized, greener route. The traditional synthesis, while effective, is characterized by a larger number of steps and a lower overall yield. In contrast, the greener synthesis developed by Merck & Co. offers a substantial improvement in efficiency, dramatically reducing the number of steps, nearly doubling the overall yield, and significantly minimizing waste and the use of hazardous materials. This shift represents a significant advancement in the sustainable manufacturing of this important therapeutic agent.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the traditional and greener synthesis routes of Aprepitant.
| Metric | Traditional Synthesis (via this compound) | Greener Synthesis (Merck) |
| Overall Yield | ~55%[1] | Nearly double the first-generation yield[2] |
| Number of Steps | ~6 steps[2] | 3 highly atom-economical steps[2] |
| Key Intermediate | This compound | Chiral alcohol synthesized via catalytic asymmetric reaction |
| Purity | High purity achievable (>99.5%) | High purity achievable (>99.5%) |
| Waste Generation | Higher (E-factor: 477) | Significantly Lower (E-factor: 66) |
| Hazardous Reagents | Utilizes reagents such as sodium cyanide and dimethyl titanocene[2] | Eliminates the use of sodium cyanide, dimethyl titanocene, and gaseous ammonia[2] |
| Resource Consumption | Higher raw material and water usage | Requires only 20% of the raw materials and water of the original process[2] |
Synthetic Pathways Overview
The synthesis of Aprepitant is a complex process involving the construction of a morpholine core with three stereocenters. The traditional and greener routes approach this challenge with different strategies.
Traditional Synthesis via this compound
The traditional synthesis of Aprepitant often involves the use of this compound as a key building block. This pathway typically requires multiple steps to assemble the morpholine ring and introduce the necessary stereochemistry. While specific protocols vary, the general approach involves the reaction of this intermediate to build the core structure of Aprepitant. One efficient stereoselective synthesis that proceeds through a similar 2-hydroxy-1,4-oxazin-3-one intermediate reports an overall yield of 55%.[1]
Caption: Simplified workflow of the traditional Aprepitant synthesis.
Greener Synthesis
The greener synthesis developed by Merck represents a paradigm shift in the production of Aprepitant. This innovative and convergent approach assembles the molecule in just three highly atom-economical steps.[2] A key feature is the use of a catalytic asymmetric reaction to establish the initial stereocenter, which is then used to direct the formation of the subsequent stereocenters. This method not only nearly doubles the overall yield compared to the first-generation synthesis but also eliminates the use of hazardous reagents and drastically reduces waste.[2] The reduction in waste is substantial, with an estimated elimination of 340,000 liters of waste per 1,000 kg of Aprepitant produced.
Caption: High-level overview of Merck's greener synthesis of Aprepitant.
Experimental Protocols
While detailed, step-by-step industrial-scale protocols are often proprietary, the following outlines are based on information from patents and publications and represent the key transformations in each synthetic route.
Key Experiment: Condensation Reaction in Traditional Synthesis
This protocol describes a crucial step in a synthetic route utilizing a 4-benzyl-2-hydroxy-morpholine-3-one intermediate.
Objective: To perform the condensation of 4-benzyl-2-hydroxy-morpholine-3-one with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Materials:
-
4-benzyl-2-hydroxy-morpholine-3-one
-
Trifluoroacetic anhydride
-
Anhydrous acetonitrile
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
-
Boron trifluoride diethyl etherate (catalyst)
Procedure:
-
In a suitable reactor, combine 4-benzyl-2-hydroxy-morpholine-3-one, trifluoroacetic anhydride, and anhydrous acetonitrile.
-
Stir the mixture at a controlled temperature (e.g., 5°C) for 1-4 hours to form the activated intermediate.
-
Subsequently, add (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and the boron trifluoride diethyl etherate catalyst.
-
Maintain the reaction temperature between -10°C and 35°C and stir until the condensation reaction is complete.
-
Upon completion, the reaction mixture is worked up and the product is crystallized.
Key Principles of the Greener Synthesis Workflow
The greener synthesis of Aprepitant is characterized by its efficiency and atom economy.
Objective: To synthesize Aprepitant through a highly convergent 3-step process.
Core Principles:
-
Catalytic Asymmetric Synthesis: The synthesis begins with the creation of a key chiral alcohol using a catalytic asymmetric reaction, which establishes the initial stereocenter with high enantioselectivity.
-
Convergent Assembly: Four fragments of comparable size and complexity are brought together in a highly convergent manner over three main steps. This approach maximizes efficiency and minimizes the number of linear steps.
-
Stereochemical Control: The initial stereocenter in the chiral alcohol is strategically used to control the stereochemistry of the subsequent transformations, leading to the desired final diastereomer of Aprepitant.
Caption: Comparison of the number of steps in the traditional vs. greener synthesis.
Conclusion
The evolution of Aprepitant synthesis from the traditional route utilizing this compound to Merck's greener, 3-step process is a testament to the power of green chemistry principles in modern pharmaceutical manufacturing. The newer approach is demonstrably superior in terms of efficiency, waste reduction, and safety. For researchers and drug development professionals, this case study underscores the importance of continuous process optimization to achieve more sustainable and economically viable manufacturing of essential medicines. While the traditional route laid the groundwork for the production of Aprepitant, the greener synthesis represents the current state-of-the-art, offering a compelling example of how innovative chemistry can lead to significant improvements in pharmaceutical production.
References
A Comparative Guide to the Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: A Novel Pathway vs. the Established Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic pathway for 4-Benzyl-2-hydroxymorpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals. We offer an objective comparison of this novel method with the established synthesis route, supported by available experimental data, detailed protocols, and a comparative analysis of performance, cost-effectiveness, and safety.
Executive Summary
A novel, two-step synthetic pathway for this compound has been developed, starting from benzaldehyde and ethanolamine. This method demonstrates significant advantages over the traditional route, which utilizes diethyl oxalate and N-benzylethanolamine. The new pathway offers a higher overall yield, excellent product purity, and utilizes more cost-effective and readily available starting materials.
Performance Comparison
The following tables summarize the quantitative data available for both the new and established synthetic pathways.
Table 1: Overall Performance Comparison
| Parameter | Novel Pathway (from Benzaldehyde) | Established Pathway (from Diethyl Oxalate) |
| Overall Yield | > 81.5% | Data not readily available in literature |
| Product Purity | > 96.3% | Data not readily available in literature |
| Number of Steps | 2 | 2 |
| Starting Materials | Benzaldehyde, Ethanolamine | Diethyl Oxalate, N-Benzylethanolamine |
Table 2: Starting Material Cost and Safety Comparison
| Starting Material | Pathway | Indicative Bulk Price (per kg) | Key Safety Hazards |
| Benzaldehyde | Novel | ~$23 - $240[1][2] | Harmful if swallowed or inhaled, causes serious eye irritation.[3] |
| Ethanolamine | Novel | Price data not specifically retrieved | Corrosive, harmful if swallowed, causes severe skin burns and eye damage. |
| Diethyl Oxalate | Established | ~$200 - $850[4][5] | Harmful if swallowed, causes severe skin burns and eye damage.[6] |
| N-Benzylethanolamine | Established | Price data not specifically retrieved | Causes severe skin burns and eye damage.[7] |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations in both the novel and established synthetic pathways.
Caption: Novel synthetic pathway for this compound.
Caption: Established synthetic pathway for this compound.
Experimental Protocols
Novel Synthetic Pathway
The following protocols are based on the procedures described in patent CN110483436B.
Step 1: Synthesis of N-Benzylethanolamine
-
Reaction Setup: In a high-pressure reaction kettle, add benzaldehyde, ethanolamine, an alkali (e.g., sodium hydroxide), methanol, and a Pd/C catalyst.
-
Reaction Conditions: The reaction is carried out with stirring at a temperature of 50-60 °C under a hydrogen pressure of 1 MPa.
-
Work-up: After the reaction is complete, cool the mixture, filter to remove the catalyst, and distill the filtrate under normal pressure to obtain N-benzylethanolamine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask, prepare a 50% aqueous solution of glyoxylic acid and add tetrahydrofuran (THF).
-
Reactant Addition: While stirring the glyoxylic acid solution at 60-70 °C, slowly add the N-benzylethanolamine obtained from Step 1.
-
Reaction and Isolation: Continue stirring the mixture at 60-70 °C for 12-15 hours. After the reaction is complete, distill off the THF at normal pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield light yellow crystals of this compound.
Established Synthetic Pathway
Step 1: Synthesis of 4-Benzyl-2,3-morpholinedione
This step involves the reaction of N-benzylethanolamine with diethyl oxalate. The reaction is typically a condensation reaction, likely heated to drive off the ethanol byproduct.
Step 2: Reduction of 4-Benzyl-2,3-morpholinedione
The intermediate dione is then reduced to the final product. This is typically achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Conclusion
The novel synthetic pathway for this compound presents a significant improvement over the established method. The use of inexpensive and readily available starting materials like benzaldehyde and ethanolamine, combined with a high-yield, high-purity process, makes this new route a more economically viable and efficient option for industrial-scale production. In contrast, the traditional pathway is hampered by the higher cost of diethyl oxalate. The new pathway's advantages in terms of cost, yield, and purity position it as a superior alternative for the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to the Synthesis of 4-Benzyl-2-hydroxymorpholin-3-one: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-Benzyl-2-hydroxymorpholin-3-one, a crucial precursor to the antiemetic drug Aprepitant, can be synthesized through various methods. This guide provides a detailed cost-benefit analysis of two prominent synthesis routes, supported by experimental data and protocols to aid in the selection of the most economically viable and efficient method.
This analysis focuses on two primary synthetic pathways: a patented two-step method involving catalytic hydrogenation followed by cyclization, and a prior art route utilizing diethyl oxalate. The comparison encompasses yield, purity, reaction time, cost of materials, and safety and environmental considerations.
At a Glance: Comparison of Synthesis Methods
| Metric | Route 1: Catalytic Hydrogenation & Glyoxylic Acid Cyclization | Route 2: Diethyl Oxalate & Reduction (Prior Art) |
| Overall Yield | >81.5%[1] | Estimated lower; multi-step process often leads to cumulative yield loss. |
| Product Purity | >96.3%[1] | Dependent on purification of intermediate and final product. |
| Reaction Time | Step 1: ~4-8 hours; Step 2: Several hours | Step 1: Typically 2-4 hours; Step 2: Variable (potentially several hours) |
| Number of Steps | 2 | 2 (with intermediate isolation) |
| Cost of Reactants | Moderate | Potentially higher due to the cost of diethyl oxalate and a reducing agent.[1] |
| Safety Concerns | Use of hydrogen gas under pressure, handling of a flammable catalyst. | Use of a reducing agent like sodium borohydride, which is flammable and water-reactive. |
| Environmental Impact | Use of a recyclable catalyst (Pd/C), potential for solvent recycling. | Use of organic solvents and a reducing agent requiring careful quenching and disposal. |
Logical Workflow of Synthesis Routes
Caption: Comparative workflow of the two main synthesis routes for this compound.
Experimental Protocols
Route 1: Catalytic Hydrogenation and Glyoxylic Acid Cyclization
This method, detailed in patent CN110483436B, is a two-step process that offers high yield and purity.[1]
Step 1: Synthesis of N-benzylethanolamine via Catalytic Hydrogenation
-
Reaction Setup: To a high-pressure reactor, add benzaldehyde, ethanolamine, an alkali (e.g., potassium carbonate), methanol, and a Pd/C catalyst (3% Pd, 0.1-0.2% of the mass of benzaldehyde).
-
Hydrogenation: Evacuate the reactor and replace it with hydrogen gas. The reaction is stirred at 50-60 °C under a hydrogen pressure of 1 MPa.
-
Work-up: After the reaction is complete (typically monitored by chromatography), cool the reactor, filter the catalyst, and distill the filtrate under normal pressure to obtain N-benzylethanolamine.
Step 2: Cyclization to 4-benzyl-2-hydroxy-morpholin-3-one
-
Reaction Setup: In a separate flask, mix a 50% aqueous solution of glyoxylic acid with tetrahydrofuran.
-
Cyclization: Slowly add the N-benzylethanolamine obtained in Step 1 to the glyoxylic acid mixture with stirring.
-
Isolation: After the reaction is complete, distill the tetrahydrofuran under normal pressure. The residue is then recrystallized to yield 4-benzyl-2-hydroxy-morpholin-3-one.[1] The final product can be isolated with a yield of over 81.5% and a purity exceeding 96.3%.[1]
Route 2: Diethyl Oxalate and Reduction (Prior Art)
Step 1: Synthesis of 4-Benzylmorpholine-2,3-dione (Proposed)
-
Reaction Setup: Dissolve N-benzylethanolamine in a suitable solvent such as ethanol in a round-bottom flask.
-
Reaction: Add diethyl oxalate to the solution. The reaction of primary and secondary amines with diethyl oxalate is a known method for forming oxamides and oxamic esters. In this case, an intramolecular cyclization would be expected. The mixture is typically heated to reflux for several hours.
-
Isolation: Upon cooling, the intermediate product, 4-benzylmorpholine-2,3-dione, may precipitate and can be collected by filtration.
Step 2: Reduction to 4-benzyl-2-hydroxy-morpholin-3-one (Proposed)
-
Reaction Setup: Dissolve the 4-benzylmorpholine-2,3-dione from Step 1 in a suitable solvent like methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride portion-wise. The reduction of cyclic imides to hydroxylactams with sodium borohydride is a known transformation.
-
Work-up: After the reaction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product is purified, likely by recrystallization, to yield 4-benzyl-2-hydroxy-morpholin-3-one.
Cost Analysis
The following is an estimated cost analysis based on bulk chemical prices, which are subject to market fluctuations.
| Reagent | Route 1 | Route 2 (Proposed) |
| Primary Reactants | Benzaldehyde, Ethanolamine, Glyoxylic Acid | N-Benzylethanolamine (or its precursors), Diethyl Oxalate, Reducing Agent (e.g., Sodium Borohydride) |
| Catalyst | Pd/C (recyclable) | None for the first step; potentially a catalyst for the reduction. |
| Solvents | Methanol, Tetrahydrofuran | Ethanol, potentially others for extraction and purification. |
| Overall Cost | Considered more cost-effective due to cheaper raw materials and fewer steps.[1] | Considered more expensive due to the higher cost of diethyl oxalate and the need for a reducing agent.[1] |
Safety and Environmental Impact
Route 1:
-
Safety: The primary safety concern is the use of hydrogen gas under pressure, which requires specialized equipment and adherence to safety protocols. Pd/C is flammable, especially when dry.
-
Environmental: The use of a heterogeneous catalyst (Pd/C) allows for easy recovery and recycling, which is environmentally advantageous. Solvents like methanol and tetrahydrofuran should be handled and disposed of properly.
Route 2:
-
Safety: The proposed reducing agent, sodium borohydride, is a flammable solid that reacts with water to produce hydrogen gas. Careful handling and quenching procedures are necessary.
-
Environmental: The synthesis involves organic solvents that require proper disposal. The byproducts of the reduction step will also need to be managed. The overall process is considered less "green" than a catalytic hydrogenation if the catalyst in the latter is efficiently recycled.
Conclusion
Based on the available data, Route 1 (Catalytic Hydrogenation and Glyoxylic Acid Cyclization) presents a more advantageous method for the synthesis of this compound. It offers a higher reported yield and purity, utilizes more cost-effective starting materials, and involves a recyclable catalyst, making it a more economical and environmentally friendly option for industrial-scale production.
While Route 2 (Diethyl Oxalate and Reduction) is chemically feasible, the lack of a detailed, optimized protocol in the public domain, coupled with the assertion in the patent literature of it being more expensive and complex, suggests it is a less favorable option.[1] For researchers and drug development professionals, the patented method appears to be the more promising pathway to pursue for the efficient and cost-effective synthesis of this key pharmaceutical intermediate.
References
A Comparative Analysis of Aprepitant Synthesis: A Tale of Two Intermediates
Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting. Its complex stereochemistry has spurred the development of various synthetic strategies. This guide provides a comparative analysis of two prominent synthetic routes to Aprepitant, highlighting the impact of different key intermediates on the overall efficacy of the synthesis, including yield, purity, and environmental impact.
This comparison focuses on two distinct pathways: a first-generation synthesis and a more recent, greener approach. The choice of key intermediates in these routes significantly influences the efficiency and sustainability of the manufacturing process.
Comparative Efficacy of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to Aprepitant, showcasing the evolution of its manufacturing process towards a more efficient and environmentally conscious methodology.
| Parameter | First-Generation Synthesis | Second-Generation (Greener) Synthesis |
| Key Intermediate Strategy | Multi-step linear synthesis | Convergent synthesis with key chiral alcohol |
| Overall Yield | ~21-55% | ~76% improvement over the first generation |
| Number of Steps | ~6-8 steps | 3-4 steps |
| Key Reagents | Sodium cyanide, dimethyl titanocene | Enantiopure trifluoromethylated phenyl ethanol, racemic morpholine precursor |
| Environmental Impact | Use of hazardous and toxic reagents, significant solvent waste | Reduced use of hazardous chemicals, ~80% reduction in solvent and reagent use |
| Process Efficiency | Lower atom economy, more complex isolations | Higher atom economy, streamlined process |
Synthetic Pathway Overview
The synthetic pathways to Aprepitant are complex, involving the careful construction of a morpholine core with three contiguous stereocenters. The diagrams below illustrate the logical flow of the two compared synthetic strategies.
Figure 1: First-Generation Aprepitant Synthesis Workflow.
Figure 2: Second-Generation (Greener) Aprepitant Synthesis Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative procedures for key steps in both synthetic routes, based on available literature.
First-Generation Synthesis: Key Step - Formation of the Morpholine Core
A common approach in the first-generation synthesis involves the reaction of (R)-phenylethylamine with 2-bromoethanol to form (R)-2-[(1-phenylethyl)amino]ethanol hydrobromide.[1] This intermediate then undergoes cyclization with 1-(4-fluorophenyl)-2,2-dihydroxyethanone, followed by reduction to yield an optically pure morpholin-2-ol derivative.[1] This multi-step process to construct the core structure is characteristic of the earlier synthetic strategies.
Second-Generation Synthesis: Key Step - Convergent Coupling
The greener synthesis streamlines the process by coupling an enantiopure trifluoromethylated phenyl ethanol with a racemic morpholine precursor.[2] This key step often involves a stereoselective Lewis acid-catalyzed trans acetalization reaction.[3] This convergent approach, where complex fragments are synthesized separately and then joined, significantly improves the overall efficiency and yield.[2]
Discussion
The evolution of Aprepitant synthesis from a lengthy, multi-step process to a more streamlined, greener approach highlights the advancements in synthetic organic chemistry. The first-generation synthesis, while successful in producing the target molecule, was hampered by low overall yields, the use of hazardous reagents like sodium cyanide and dimethyl titanocene, and significant waste generation.[4]
In contrast, the second-generation synthesis offers a more sustainable and economically viable alternative. By employing a convergent strategy centered around a key chiral alcohol intermediate, this route nearly doubles the overall yield and drastically reduces the number of synthetic steps.[4] Furthermore, it eliminates the use of several hazardous chemicals, leading to an approximately 80% reduction in solvent and reagent consumption and a significant decrease in waste.[2][4] This improved process not only enhances the production efficiency of Aprepitant but also aligns with the principles of green chemistry, minimizing the environmental footprint of this important pharmaceutical.[4] The choice of intermediates is therefore a critical factor in determining the overall efficacy and sustainability of the Aprepitant manufacturing process.
References
A Comparative Guide to the Characterization and Validation of 4-Benzyl-2-hydroxymorpholin-3-one Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and validation of 4-Benzyl-2-hydroxymorpholin-3-one, a key intermediate in the synthesis of the antiemetic drug Aprepitant.[1][2] It offers a comparative analysis of this reference standard against potential process-related impurities and alternative intermediates, supported by detailed experimental protocols and data presentation to aid researchers in quality assessment and regulatory compliance.
Introduction to this compound
This compound (CAS No. 287930-73-8) is a crucial chemical intermediate in the manufacturing of Aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[3] The purity and quality of this intermediate are critical as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] A well-characterized reference standard of this compound is therefore essential for identity, purity, and assay testing throughout the drug development process.
Comparative Analysis of Reference Standards
The quality of a reference standard is defined by its identity, purity, and stability. In the context of Aprepitant synthesis, this compound can be compared with other potential process-related impurities that may need to be monitored. A primary alternative intermediate in some synthetic routes is (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one. While not a direct substitute, its characterization is also vital for process control.
Below is a comparative summary of key quality attributes for a high-purity this compound reference standard versus a common process-related impurity and an alternative intermediate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one (Alternative Intermediate) | N-Benzylethanolamine (Starting Material Impurity) |
| CAS Number | 287930-73-8 | 159706-87-3[6] | 104-63-2 |
| Molecular Formula | C₁₁H₁₃NO₃ | C₁₇H₁₆FNO₂[6] | C₉H₁₃NO |
| Molecular Weight | 207.23 g/mol [1] | 285.31 g/mol [6] | 151.21 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white solid | Colorless to pale yellow liquid |
| Melting Point | 134-138 °C[7] | Not specified | -3 °C |
| Solubility | Slightly soluble in DMSO and Methanol[7] | Not specified | Soluble in water, ethanol, and ether |
Table 2: Illustrative Purity and Stability Data
| Parameter | High-Purity this compound RS | Alternative Intermediate RS |
| Purity (qNMR) | ≥ 99.5% | ≥ 99.0% |
| Purity (HPLC-UV) | ≥ 99.8% (area %) | ≥ 99.5% (area %) |
| Total Impurities | ≤ 0.2% | ≤ 0.5% |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.2% |
| Residual Solvents | Meets ICH Q3C limits | Meets ICH Q3C limits |
| Long-Term Stability (2-8°C) | Stable for ≥ 24 months | Stable for ≥ 24 months |
| Accelerated Stability (40°C/75% RH) | No significant degradation at 6 months | No significant degradation at 6 months |
Experimental Protocols for Characterization and Validation
The establishment of a chemical reference standard requires rigorous characterization using multiple analytical techniques. The following are detailed protocols for the key assays.
3.1. Identity Confirmation by Mass Spectrometry (LC-MS)
This protocol outlines the identification of this compound and the characterization of potential impurities.
-
Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Sample Preparation: Dissolve 1 mg of the standard in 10 mL of acetonitrile/water (1:1) to a final concentration of 100 µg/mL.
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and UV chromatogram.
-
Extract the mass spectrum for the main peak. The protonated molecule [M+H]⁺ for this compound should be observed at approximately m/z 208.2.
-
Analyze other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratios.
-
3.2. Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a reference standard of the same compound.[8][9][10]
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the contents in approximately 0.7 mL of DMSO-d₆.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., protons on the benzyl group).
-
Integrate the signal from the internal standard (maleic acid protons at ~6.3 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
3.3. Purity and Impurity Profiling by HPLC-UV
This method is used for the quantitative determination of purity (as a percentage of the main peak area) and for the detection and quantification of impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Potassium dihydrogen phosphate buffer (pH 2.5).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A gradient elution is typically used to separate impurities with a wide range of polarities.[11] An example gradient could be: 0-5 min (10% B), 5-25 min (10% to 70% B), 25-30 min (70% B), 30-35 min (return to 10% B).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.[11]
-
-
Sample Preparation:
-
Assay: Prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Impurity Profile: A more concentrated solution (e.g., 1.0 mg/mL) may be used to better detect trace impurities.
-
-
Procedure:
-
Inject the prepared solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to elute all potential impurities.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
-
Quantify known impurities using their respective reference standards if available.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the characterization and validation of this compound reference standards.
Caption: Workflow for the synthesis, characterization, and validation of a chemical reference standard.
Caption: Logical workflow for HPLC-UV purity analysis.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Conclusion
The characterization and validation of this compound reference standards are paramount for ensuring the quality and consistency of Aprepitant synthesis. This guide has provided a framework for comparing the performance of this standard against potential alternatives and impurities. By employing a multi-faceted analytical approach encompassing LC-MS, qNMR, and HPLC-UV, and adhering to the detailed experimental protocols, researchers and drug development professionals can confidently establish the identity, purity, and stability of their reference standards, thereby ensuring data integrity and regulatory compliance.
References
- 1. This compound , >98.0%(GC) , 287930-73-8 - CookeChem [cookechem.com]
- 2. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
- 3. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Benzyl-2-hydroxymorpholin-3-one: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for 4-Benzyl-2-hydroxymorpholin-3-one could not be located. The following procedures are based on general best practices for the disposal of laboratory chemicals and information available for structurally similar compounds. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
The proper management and disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] For this compound, a non-halogenated organic compound, a structured approach to disposal is necessary to mitigate risks and ensure regulatory compliance. This compound is a white to off-white solid at room temperature and may cause skin and eye irritation.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Initial Assessment: this compound is an organic, non-halogenated compound.[2] Based on available data for similar compounds, it should be treated as a hazardous chemical waste.[3]
-
Waste Stream Segregation: This waste must be segregated from other waste streams at the point of generation.[1] It should be classified as non-halogenated organic solid waste. Do not mix with halogenated solvents, acids, bases, or other incompatible chemicals.[1][4]
2. Personal Protective Equipment (PPE):
Before handling the waste, ensure appropriate PPE is worn to prevent exposure.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[5][6]
-
Eye Protection: Safety glasses or goggles are required to protect from dust or splashes.[6]
-
Body Protection: A standard laboratory coat is recommended.[1] For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[5]
3. Waste Collection and Container Management:
-
Container Selection: Use a designated, compatible container for solid chemical waste that is in good condition with no leaks or cracks.[3] The container must have a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] Do not use abbreviations or chemical formulas.[3] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials. The container must be kept closed except when adding waste.[3]
4. Disposal Procedure:
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the sink.[3]
-
Contact EHS for Pickup: Once the waste container is full, or if the waste has been stored for a prolonged period (typically not to exceed one year for partially filled containers in a satellite accumulation area), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][4]
-
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing and air drying, and with the label defaced, the container may be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[7]
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Non-Halogenated Organic Solid Waste |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. |
| Waste Container | Compatible, sealed container in good condition. |
| Container Labeling | "Hazardous Waste," full chemical name, date, and responsible party. |
| Storage | Designated satellite accumulation area, segregated from incompatibles. |
| Disposal Method | Collection by the institution's Environmental Health and Safety (EHS) department. |
| Empty Container Disposal | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, then dispose of the container as non-hazardous waste.[3][7] |
Disposal Decision Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. protectivecoverall.com [protectivecoverall.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-Benzyl-2-hydroxymorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Benzyl-2-hydroxymorpholin-3-one (CAS No. 287930-73-8). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Hazards:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritant, Category 2 | Causes skin irritation.[1] |
| H319 | Eye Irritant, Category 2A | Causes serious eye irritation.[1] |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from dust particles and splashes.[1] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation and respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling the Compound:
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.[1]
-
-
In Case of Exposure:
-
If on skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Disposal Plan
Contaminated materials and the compound itself must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect waste in a suitable, labeled, and sealed container.
-
Do not dispose of down the drain or with regular trash.[2]
-
-
Disposal Procedure:
Experimental Workflow and Safety
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
